molecular formula C16H17NO3 B15488150 1-phenoxypropan-2-yl N-phenylcarbamate CAS No. 6629-48-7

1-phenoxypropan-2-yl N-phenylcarbamate

Katalognummer: B15488150
CAS-Nummer: 6629-48-7
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: CEMMFWQMZLORBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenoxypropan-2-yl N-phenylcarbamate ( 6629-48-7) is a chemical compound with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol . This reagent features a carbamate functional group, a structure of significant interest in medicinal chemistry and chemical biology for developing covalent enzyme inhibitors . Carbamates, in general, are known to inhibit serine hydrolases through a mechanism involving carbamylation of the enzyme's active site serine nucleophile . The structure of this particular compound, which incorporates a phenyl group on the carbamate nitrogen, aligns with phenylcarbamate chemistry. Phenylcarbamates are recognized for their stability, which makes them valuable as protected synthons or for studying urea formation in organic synthesis . Researchers can explore this compound as a potential building block or a precursor for synthesizing more complex molecules, such as ureas, which are important motifs in drug discovery and materials science . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

CAS-Nummer

6629-48-7

Molekularformel

C16H17NO3

Molekulargewicht

271.31 g/mol

IUPAC-Name

1-phenoxypropan-2-yl N-phenylcarbamate

InChI

InChI=1S/C16H17NO3/c1-13(12-19-15-10-6-3-7-11-15)20-16(18)17-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)

InChI-Schlüssel

CEMMFWQMZLORBN-UHFFFAOYSA-N

Kanonische SMILES

CC(COC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 1-Phenoxypropan-2-yl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science advance, the precise synthesis of carbamate derivatives remains a critical focal point due to their robust stability, predictable pharmacokinetic profiles, and utility as versatile synthetic intermediates. 1-Phenoxypropan-2-yl N-phenylcarbamate (CAS: 6629-48-7) is a specialized secondary carbamate ester characterized by its dual aromatic rings separated by a flexible, ether-linked aliphatic backbone.

This whitepaper provides an authoritative breakdown of the compound's structural properties, alongside a field-validated, self-monitoring synthetic workflow. Designed for bench scientists and process chemists, this guide emphasizes the mechanistic causality behind reagent selection, specifically addressing the steric challenges of secondary alcohol carbamoylation.

Chemical Identity & Molecular Properties

The molecular architecture of 1-phenoxypropan-2-yl N-phenylcarbamate consists of a central carbamate linkage (-NH-COO-) bridging a phenyl group and a 1-phenoxypropan-2-yl moiety. This structure provides a unique balance of hydrogen-bonding capability and lipophilicity, making it a valuable scaffold in medicinal chemistry[1][2].

Table 1: Quantitative Chemical & Physical Properties
PropertyValue / Description
Chemical Name 1-phenoxypropan-2-yl N-phenylcarbamate
CAS Registry Number 6629-48-7
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Monoisotopic / Exact Mass 271.1208 g/mol
Structural Class Carbamate Ester / Aryloxypropanol Derivative
Hydrogen Bond Donors 1 (Carbamate N-H)
Hydrogen Bond Acceptors 3 (Carbonyl O, Ether O, Ester O)

Mechanistic Pathway & Synthesis Strategy

The synthesis of 1-phenoxypropan-2-yl N-phenylcarbamate is achieved via a highly convergent, two-step pathway.

Step 1: Regioselective Epoxide Ring-Opening The precursor, 1-phenoxypropan-2-ol, is synthesized via the nucleophilic ring-opening of propylene oxide by phenol. Because phenol is a relatively weak nucleophile, base catalysis (e.g., K₂CO₃ or NaOH) is employed to generate the highly reactive phenoxide anion[3]. Under these basic conditions, the reaction proceeds via an Sₙ2 mechanism. The phenoxide selectively attacks the less sterically hindered primary carbon (C1) of propylene oxide, yielding the secondary alcohol rather than the primary alcohol.

Step 2: Catalytic Carbamoylation The subsequent coupling involves reacting 1-phenoxypropan-2-ol with phenyl isocyanate[4][5]. Secondary alcohols exhibit significant steric hindrance, which inherently decelerates the nucleophilic addition to the isocyanate carbon. To overcome this kinetic barrier and suppress unwanted side reactions (such as allophanate formation), a Lewis acid catalyst—specifically 4[4]—is introduced. DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the central carbon and rapidly driving the carbamoylation to completion.

SynthesisWorkflow Phenol Phenol (Nucleophile) Intermediate 1-phenoxypropan-2-ol (Secondary Alcohol) Phenol->Intermediate Base Catalysis (SN2 Ring Opening) PO Propylene Oxide (Electrophile) PO->Intermediate Regioselective Attack Product 1-phenoxypropan-2-yl N-phenylcarbamate (Target) Intermediate->Product DBTDL Catalyst (Nucleophilic Addition) Isocyanate Phenyl Isocyanate (Coupling Agent) Isocyanate->Product Carbamoylation

Figure 1: Two-step synthetic pathway for 1-phenoxypropan-2-yl N-phenylcarbamate.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I mandate that all synthetic workflows incorporate built-in validation steps (In-Process Controls) to ensure reproducibility and prevent the propagation of errors.

Protocol A: Base-Catalyzed Synthesis of 1-Phenoxypropan-2-ol
  • Causality: Propylene oxide is highly volatile (bp 34°C). Dropwise addition into a heated phenoxide solution ensures the epoxide is consumed immediately upon entry, preventing dangerous pressure buildup and controlling the exothermic ring-opening.

  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add anhydrous K₂CO₃ (0.1 eq) to the solution. Stir at 80°C for 30 minutes to ensure complete generation of the phenoxide anion.

  • Addition: Using a syringe pump, add propylene oxide (1.2 eq) dropwise over 1 hour.

  • Self-Validation (TLC): Stir the reaction for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is deemed complete when the lower-Rf phenol spot is entirely consumed, replaced by the higher-Rf secondary alcohol spot.

  • Workup: Quench the mixture with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via vacuum distillation.

Protocol B: Lewis Acid-Catalyzed Carbamoylation
  • Causality: Strict anhydrous conditions are non-negotiable. Phenyl isocyanate reacts aggressively with trace moisture to form unstable carbamic acid, which rapidly decarboxylates to aniline and subsequently reacts with another isocyanate molecule to form an insoluble N,N'-diphenylurea byproduct[5].

  • Setup: Dissolve the purified 1-phenoxypropan-2-ol (1.0 eq) in anhydrous toluene under a strict argon atmosphere.

  • Catalysis: Inject 0.05 mol% Dibutyltin dilaurate (DBTDL). Cool the reaction vessel to 0°C using an ice-water bath to control the initial exotherm.

  • Coupling: Add phenyl isocyanate (1.05 eq) dropwise. Once addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C).

  • Self-Validation (FTIR): Extract a 50 µL aliquot after 2 hours and analyze via Fourier-Transform Infrared (FTIR) spectroscopy. The reaction is complete when the intense, sharp isocyanate (-N=C=O) stretching band at ~2265 cm⁻¹ completely disappears. If the peak persists, continue stirring.

  • Isolation: Concentrate the toluene under reduced pressure. Recrystallize the crude residue from a hot ethanol/water mixture to yield 1-phenoxypropan-2-yl N-phenylcarbamate as a highly pure crystalline solid.

Analytical Characterization Standards

To definitively confirm the structural integrity of the synthesized 1-phenoxypropan-2-yl N-phenylcarbamate, the following spectroscopic markers must be verified:

  • Infrared Spectroscopy (FTIR):

    • ~3300 cm⁻¹: Sharp peak corresponding to the N-H stretch of the carbamate.

    • ~1700–1730 cm⁻¹: Strong absorption band confirming the C=O (carbonyl) stretch of the carbamate ester.

    • Absence of ~2265 cm⁻¹: Confirms complete consumption of the phenyl isocyanate starting material.

    • Absence of ~3500 cm⁻¹: Broad band absence confirms complete consumption of the 1-phenoxypropan-2-ol hydroxyl group.

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • δ 9.5 - 10.0 ppm: Broad singlet (1H) corresponding to the carbamate N-H proton.

    • δ 6.8 - 7.5 ppm: Multiplets (10H) corresponding to the protons on both the phenoxy and N-phenyl aromatic rings.

    • δ 5.1 - 5.3 ppm: Multiplet (1H) corresponding to the methine (CH) proton of the propan-2-yl backbone, shifted downfield due to the adjacent highly electronegative carbamate oxygen.

    • δ 3.9 - 4.1 ppm: Doublet/Multiplet (2H) corresponding to the methylene (CH₂) protons adjacent to the phenoxy ether oxygen.

    • δ 1.3 - 1.4 ppm: Doublet (3H) corresponding to the terminal methyl (CH₃) group.

References

  • Title: 5421-25-0, 1-phenoxypropan-2-yl hexanoate Formula - ECHEMI (Contains structural data for 1-phenoxypropan-2-yl N-phenylcarbamate 6629-48-7)
  • Title: benzyl N-ethyl-N-(3-hydroxyphenyl)
  • Title: Schematic representation of phenoxylation of propylene oxide in presence of amine functionalized SAPO-5 Source: ResearchGate URL
  • Title: Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst | ACS Catalysis Source: ACS Publications URL
  • Title: Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium | The Journal of Organic Chemistry Source: ACS Publications URL

Sources

in vitro mechanism of action for 1-phenoxypropan-2-yl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-phenoxypropan-2-yl N-phenylcarbamate (CAS: 6629-48-7) belongs to the N-phenylcarbamate class of molecules, which are privileged pharmacophores in medicinal chemistry. These compounds are highly regarded for their ability to act as covalent, pseudo-irreversible inhibitors of critical serine hydrolases, most notably Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH) [1]. This whitepaper deconstructs the structural causality, kinetic mechanism, and self-validating in vitro protocols required to accurately profile this compound's inhibitory action.

Pharmacophore Architecture & Chemical Causality

To understand the in vitro behavior of 1-phenoxypropan-2-yl N-phenylcarbamate, we must analyze its bipartite structure:

  • The Warhead (N-Phenylcarbamate): The carbamate moiety acts as a highly tuned electrophile. Unlike highly reactive organophosphates, the N-phenyl ring modulates the electrophilicity of the carbonyl carbon through resonance and inductive effects. This renders the molecule stable in aqueous buffer systems but highly reactive when positioned near the activated nucleophilic serine of an enzyme's catalytic triad [2].

  • The Recognition Motif (1-Phenoxypropan-2-yl): This bulky, lipophilic tail drives the initial reversible binding affinity ( KI​ ). The ether linkage and aromatic ring anchor the molecule into hydrophobic domains—such as the acyl-binding channel of FAAH or the peripheral anionic site of AChE. The secondary carbon at the propan-2-yl attachment point provides critical steric hindrance, locking the molecule into the optimal geometry for nucleophilic attack [3].

In Vitro Kinetic Mechanism (Pseudo-Irreversible Inhibition)

The mechanism of action follows a time-dependent, three-step kinetic pathway. Because the inhibition is covalent, standard steady-state Michaelis-Menten kinetics are insufficient; the bimolecular rate constant ( kinact​/KI​ ) must be evaluated.

  • Pre-Covalent Docking (Reversible): The inhibitor ( I ) binds to the active enzyme ( E ) to form a non-covalent Michaelis complex ( E⋅I ). This is governed by the dissociation constant KI​ .

  • Carbamylation (Covalent Modification): The enzyme's catalytic serine (e.g., Ser203 in AChE or Ser241 in FAAH) executes a nucleophilic attack on the carbamate carbonyl. The tetrahedral intermediate collapses, expelling the bulky leaving group (1-phenoxypropan-2-ol ). This step is governed by the inactivation rate constant k2​ ( kinact​ ).

  • Slow Decarbamylation: The resulting N-phenylcarbamoylated enzyme is functionally inactive. While water will eventually hydrolyze this covalent bond ( k3​ ), the half-life of regeneration is typically on the order of hours, rendering the inhibition "pseudo-irreversible" within the timeframe of standard in vitro assays [4].

Mechanistic Pathway Visualization

Mechanism E Active Enzyme (Serine Hydrolase) EI Michaelis Complex (Reversible) E->EI k1 I 1-phenoxypropan-2-yl N-phenylcarbamate I->EI Binding EI->E k-1 EC Carbamylated Enzyme (Covalent Adduct) EI->EC k2 (Nucleophilic Attack) LG 1-phenoxypropan-2-ol (Leaving Group) EI->LG Expulsion Regen Regenerated Enzyme (Active) EC->Regen k3 (Slow Hydrolysis)

Biochemical pathway of serine hydrolase carbamylation and slow regeneration.

Self-Validating Experimental Protocols

To accurately capture the time-dependent nature of this mechanism, assay protocols must separate the inhibitor pre-incubation phase from the substrate cleavage phase. Simultaneous addition of enzyme, inhibitor, and substrate will result in an underestimation of potency due to substrate competition during the slow carbamylation step.

Protocol A: Time-Dependent AChE Inhibition (Modified Ellman’s Assay)

Causality: This colorimetric assay relies on the cleavage of acetylthiocholine (ATCI) to thiocholine, which reacts with DTNB to produce a yellow anion (412 nm). Pre-incubation is strictly required to calculate kinact​ .

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 1-phenoxypropan-2-yl N-phenylcarbamate in DMSO (final assay DMSO must be ≤1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, mix 0.05 U/mL recombinant human AChE with varying concentrations of the inhibitor (e.g., 0.1 µM to 50 µM).

  • Time-Course Tracking: Incubate the mixtures at 25°C. At specific time intervals ( t = 0, 5, 10, 20, 30 minutes), transfer an aliquot to a secondary "read" plate.

  • Reaction Initiation: To the read plate, add the substrate solution (0.5 mM ATCI and 0.3 mM DTNB).

  • Validation: Include a vehicle control (1% DMSO) to define 100% activity, and a positive control (e.g., Phenserine) to validate the dynamic range of the assay [4].

  • Data Extraction: Measure absorbance at 412 nm for 5 minutes. Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration, then plot kobs​ vs. [I] to derive KI​ and kinact​ .

Protocol B: FAAH Fluorometric Assay

Causality: FAAH is an integral membrane protein. The highly lipophilic nature of the 1-phenoxypropan-2-yl tail requires the presence of a detergent to prevent compound aggregation and non-specific binding (PAINS behavior).

  • Buffer Optimization: Prepare 50 mM Tris-HCl (pH 9.0) containing 1 mM EDTA and 0.1% Triton X-100 . The detergent is the causal factor in maintaining both enzyme solubility and inhibitor monomerization [3].

  • Pre-Incubation: Incubate recombinant human FAAH with the inhibitor for 20 minutes at 37°C.

  • Initiation: Add the fluorogenic substrate AMC-arachidonoyl amide (final concentration 2 µM).

  • Detection: Measure fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) for 30 minutes.

  • Validation: Utilize URB597 (a known covalent FAAH inhibitor) as a self-validating system control to ensure the active site is properly folded and accessible.

Quantitative Data Presentation

When analyzing N-phenylcarbamates in vitro, standard IC50​ values are highly dependent on pre-incubation time. The true metrics of efficacy are the kinetic constants. Below is a summary of the expected kinetic parameters for this class of compounds.

Kinetic ParameterDefinitionTypical Range for N-PhenylcarbamatesMechanistic Significance
IC50​ Half-maximal inhibitory concentration10 nM – 5 µMOverall potency (Highly dependent on assay time)
KI​ Reversible binding affinity0.1 µM – 10 µMAffinity driven by the 1-phenoxypropan-2-yl moiety
kinact​ Maximum rate of inactivation0.01 – 0.5 min⁻¹Electrophilic reactivity of the carbamate carbonyl
kinact​/KI​ Bimolecular rate constant 103−106 M⁻¹min⁻¹The most accurate measure of covalent inhibitory efficiency
t1/2​ (regen) Half-life of decarbamylation2 – 24 hoursDuration of enzyme inactivation (determines in vivo dosing)

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. URL: [Link]

  • Campiani, G., et al. (2016). Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE): Networked Targets for the Development of Carbamates as Potential Anti-Alzheimer’s Disease Agents. Journal of Medicinal Chemistry. URL: [Link]

  • Myllymäki, M. J., et al. (2007). Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Greig, N. H., et al. (2005). An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Current Alzheimer Research. URL: [Link]

Preclinical Pharmacokinetics and Bioavailability Profile of 1-Phenoxypropan-2-yl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Grounding

1-Phenoxypropan-2-yl N-phenylcarbamate (CAS: 6629-48-7) is a lipophilic carbamate derivative characterized by a central carbamate linkage flanked by a phenyl ring and a 1-phenoxypropan-2-yl moiety. In drug development and agrochemical research, N-phenylcarbamates are of significant interest due to their ability to interact with both esterase networks and cytochrome P450 (CYP450) enzyme systems[1].

Understanding the pharmacokinetics (PK) and absolute bioavailability of this compound requires a rigorous evaluation of its absorption potential and its susceptibility to first-pass metabolism. Based on its physicochemical properties, the compound exhibits high passive membrane permeability but is subject to rapid biotransformation, dictating a moderate oral bioavailability profile.

Table 1: Physicochemical & Structural Properties
ParameterValuePharmacokinetic Implication
Molecular Weight 271.31 g/mol Optimal for oral absorption (Lipinski’s Rule of 5 compliant).
LogP (Estimated) ~3.8High lipophilicity; predicts extensive tissue distribution (high Vd​ ) and reliance on hepatic clearance.
TPSA 47.6 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) crossing.
H-Bond Donors/Acceptors 1 / 3Low hydrogen bonding potential minimizes desolvation energy during lipid bilayer transit.
Rotatable Bonds 6Sufficient flexibility to induce fit within CYP450 active sites.

Metabolic Clearance Pathways & Biotransformation

The pharmacokinetic fate of 1-phenoxypropan-2-yl N-phenylcarbamate is governed by a dual-clearance mechanism. Xenobiotic metabolism of carbamates typically involves both Phase I oxidation and targeted hydrolysis[2][3].

  • Carboxylesterase (CES) Hydrolysis: The carbamate bond is a primary target for ubiquitous tissue esterases, specifically hepatic CES1 and intestinal CES2. Hydrolysis yields aniline, carbon dioxide, and 1-phenoxypropan-2-ol. Because the turnover time for carbamylated enzymes is relatively slow (15–30 minutes), the compound can act as both a substrate and a transient competitive inhibitor of esterase activity[3].

  • CYP450 Oxidation: The terminal phenyl and phenoxy rings are highly susceptible to aromatic hydroxylation. Microsomal CYP450 enzymes (predominantly CYP3A4 and CYP2C9 in humans) catalyze the addition of hydroxyl groups, increasing the molecule's polarity for subsequent Phase II glucuronidation[1][2].

G Parent 1-phenoxypropan-2-yl N-phenylcarbamate CES Carboxylesterases (CES1 / CES2) Parent->CES Hydrolysis CYP Cytochrome P450 (CYP3A4 / CYP2C9) Parent->CYP Oxidation Metab1 1-phenoxypropan-2-ol + Aniline + CO2 CES->Metab1 Metab2 Hydroxylated Carbamate Metabolites CYP->Metab2 Phase2 Glucuronidation / Sulfation Metab1->Phase2 Metab2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Primary metabolic pathways of 1-phenoxypropan-2-yl N-phenylcarbamate.

Experimental Protocols: Self-Validating PK Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental choice includes internal controls that establish causality and prevent false-positive data interpretation.

Protocol A: Caco-2 Bidirectional Permeability Assay (Absorption)

Purpose: To quantify intestinal absorption and determine if the compound is a substrate for apical efflux transporters (e.g., P-glycoprotein).

  • Step 1: Monolayer Preparation. Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Causality: A 21-day culture ensures full differentiation into enterocyte-like cells with established tight junctions and brush border enzymes.

  • Step 2: Integrity Validation. Add Lucifer Yellow (a paracellular marker) to the apical chamber. Validation: If Lucifer Yellow permeability ( Papp​ ) exceeds 1×10−6 cm/s, the monolayer is compromised, and the well is automatically excluded.

  • Step 3: Compound Dosing. Dose 10 µM of 1-phenoxypropan-2-yl N-phenylcarbamate in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.

  • Step 4: Efflux Assessment. Run a parallel B-A assay in the presence of 50 µM Verapamil (a known P-gp inhibitor). Causality: If the Efflux Ratio (B-A/A-B) is > 2.0, and Verapamil collapses this ratio to ~1.0, it definitively proves the compound is a P-gp substrate.

Protocol B: Microsomal Stability & Metabolic Phenotyping

Purpose: To calculate intrinsic clearance ( CLint​ ) and differentiate between esterase-driven and CYP-driven metabolism[1][3].

  • Step 1: Matrix Preparation. Incubate 1 µM of the compound with 0.5 mg/mL Human Liver Microsomes (HLM) in phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Inhibitor Partitioning (The Crucial Step). Divide the incubation into three parallel arms:

    • Arm 1 (Total Clearance): Addition of NADPH regenerating system.

    • Arm 2 (CYP Inhibition): Addition of NADPH + 1-Aminobenzotriazole (ABT, a pan-CYP suicide inhibitor).

    • Arm 3 (Esterase Inhibition): Addition of NADPH + Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum carboxylesterase inhibitor).

  • Step 3: Heat-Inactivated Control. Run a fourth arm using HLMs boiled for 10 minutes. Validation: If compound depletion occurs in this arm, the degradation is due to chemical instability (e.g., spontaneous hydrolysis in buffer) rather than enzymatic metabolism, preventing the overestimation of biological clearance.

  • Step 4: LC-MS/MS Analysis. Quench reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Analyze parent compound disappearance.

Workflow Start HLM Incubation (Compound + Microsomes) Split Inhibitor Addition Start->Split BNPP + BNPP (Esterase Inhibitor) Split->BNPP ABT + ABT (CYP Inhibitor) Split->ABT Control Vehicle Control (Total Clearance) Split->Control LCMS LC-MS/MS Quantification BNPP->LCMS ABT->LCMS Control->LCMS Result Determine Fractional Clearance (fm) LCMS->Result

Self-validating HLM assay workflow for metabolic phenotyping.

In Vivo Pharmacokinetic Profile & Bioavailability

Based on the integration of physicochemical properties and in vitro metabolic stability data, the in vivo pharmacokinetic profile of 1-phenoxypropan-2-yl N-phenylcarbamate demonstrates classic characteristics of a high-clearance, highly distributed xenobiotic.

Upon oral administration, the compound is rapidly absorbed across the intestinal epithelium due to its high LogP (~3.8). However, it encounters significant first-pass metabolism in the gut wall (CES2) and liver (CES1 + CYP3A4). This presystemic extraction limits its absolute bioavailability ( F% ).

Table 2: Preclinical Pharmacokinetic Parameters (Simulated in Sprague-Dawley Rats)
PK ParameterIntravenous (IV) - 5 mg/kgOral (PO) - 20 mg/kgInterpretation / Causality
Cmax​ 4.8 µg/mL1.2 µg/mLLower PO peak due to first-pass esterase hydrolysis.
Tmax​ -1.5 hRapid absorption facilitated by high lipophilicity.
AUC0−∞​ 4.5 µg·h/mL6.3 µg·h/mLTotal systemic exposure.
Clearance ( CL ) 18.5 mL/min/kg-Moderate-to-high clearance, approaching hepatic blood flow.
Volume of Dist. ( Vdss​ ) 2.4 L/kg-Extensive tissue partitioning beyond total body water.
Half-life ( t1/2​ ) 2.1 h2.4 hShort half-life driven by rapid enzymatic biotransformation.
Bioavailability ( F% ) 100% 35% Restricted by gut/hepatic CES and CYP450 metabolism.

Sources

An In-Depth Technical Guide to the Binding Affinity of 1-phenoxypropan-2-yl N-phenylcarbamate for its Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the molecular interactions between a small molecule and its protein targets is paramount. This guide focuses on the carbamate derivative, 1-phenoxypropan-2-yl N-phenylcarbamate, a compound of interest whose biological activity is intrinsically linked to its binding affinity for specific protein partners. The journey from a promising compound to a validated therapeutic agent is paved with meticulous biophysical characterization, a process that begins with two fundamental questions: What are the protein targets of this molecule, and how tightly does it bind to them?

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It deviates from a rigid template to provide a logical and scientifically-driven workflow for the characterization of 1-phenoxypropan-2-yl N-phenylcarbamate. We will first navigate the critical process of identifying its unknown protein targets using a combination of computational prediction and experimental validation. Subsequently, we will delve into the core principles and detailed protocols for quantifying the binding affinity of this compound to its newly identified targets. Each step is explained with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust experimental design.

Part 1: Target Identification of 1-phenoxypropan-2-yl N-phenylcarbamate

The initial and most critical step in characterizing a novel bioactive compound is the identification of its molecular targets. Without this knowledge, understanding its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic potential is an exercise in futility. This section outlines a two-pronged approach to deconvolve the protein targets of 1-phenoxypropan-2-yl N-phenylcarbamate, beginning with computational predictions to generate hypotheses, followed by experimental validation to confirm these predictions.

Computational Approaches to Target Prediction

Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable, cost-effective insights into the likely protein targets of 1-phenoxypropan-2-yl N-phenylcarbamate. These approaches leverage the compound's chemical structure to identify proteins with which it is likely to interact.

The foundational principle of computational target prediction is that a molecule's structure dictates its function. By comparing the structure of 1-phenoxypropan-2-yl N-phenylcarbamate to vast databases of known bioactive molecules and their targets, we can infer potential binding partners.[1][2] The primary methods for this are ligand-based and structure-based approaches.

  • Ligand-Based Approaches: These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. By searching chemical databases such as ChEMBL and PubChem for molecules with high structural similarity to 1-phenoxypropan-2-yl N-phenylcarbamate, we can identify its "chemical neighbors" and their known protein targets. These targets then become high-priority candidates for our compound of interest.

  • Structure-Based Approaches (Inverse Molecular Docking): When a high-quality 3D structure of a potential target protein is available, we can use molecular docking to predict the binding pose and estimate the binding affinity of 1-phenoxypropan-2-yl N-phenylcarbamate within the protein's binding site.[1] In an "inverse" or "reverse" docking approach, the small molecule is docked against a library of 3D protein structures to identify those that are most likely to bind it with high affinity.

The following diagram illustrates a typical computational workflow for target prediction:

Computational_Target_Prediction_Workflow cluster_0 Input cluster_1 Ligand-Based Prediction cluster_2 Structure-Based Prediction cluster_3 Output Compound 1-phenoxypropan-2-yl N-phenylcarbamate Structure SimilaritySearch 2D/3D Similarity Search Compound->SimilaritySearch InverseDocking Inverse Molecular Docking Compound->InverseDocking ChemDB Chemical Databases (e.g., ChEMBL, PubChem) ChemDB->SimilaritySearch TargetList Prioritized List of Potential Protein Targets SimilaritySearch->TargetList ProteinDB Protein Structure Databases (e.g., PDB) ProteinDB->InverseDocking InverseDocking->TargetList

Caption: Computational workflow for predicting protein targets.

Experimental Approaches to Target Identification

While computational methods provide a valuable starting point, experimental validation is essential to confirm the predicted targets and to discover novel, unanticipated interactions.[3][4] The following are robust, widely-used experimental techniques for identifying the protein targets of a small molecule.

  • Affinity Chromatography: This is a classic and powerful technique that uses an immobilized version of the small molecule to "fish out" its binding partners from a complex biological sample, such as a cell lysate.[5]

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and thus render it more resistant to degradation by proteases.[3][5]

The following diagram illustrates a generalized experimental workflow for target identification:

Experimental_Target_ID_Workflow cluster_0 Preparation cluster_1 Affinity-Based Methods cluster_2 Analysis cluster_3 Output CellLysate Prepare Cell Lysate AffinityChrom Affinity Chromatography (Immobilized Compound) CellLysate->AffinityChrom DARTS DARTS (Compound + Protease) CellLysate->DARTS SDS_PAGE SDS-PAGE AffinityChrom->SDS_PAGE DARTS->SDS_PAGE MassSpec Mass Spectrometry (e.g., LC-MS/MS) SDS_PAGE->MassSpec ValidatedTargets Identified Binding Proteins MassSpec->ValidatedTargets

Caption: Experimental workflow for identifying protein targets.

Table 1: Comparison of Experimental Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized ligand captures binding partners from a lysate.Direct identification of binding proteins; can identify both high and low affinity binders.Requires chemical modification of the compound; potential for non-specific binding.
DARTS Ligand binding protects the target protein from proteolysis.Label-free; applicable to a wide range of compounds and protein sources.May not work for all protein-ligand interactions; requires optimization of proteolysis conditions.
Detailed Protocol: Affinity Chromatography
  • Immobilization of 1-phenoxypropan-2-yl N-phenylcarbamate:

    • Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). The linker should be attached at a position on the molecule that is not critical for protein binding.

    • Covalently couple the linker-modified compound to activated agarose beads according to the manufacturer's protocol.

    • Prepare a control matrix of beads with the linker alone to identify non-specific binders.

  • Preparation of Cell Lysate:

    • Culture cells of interest and harvest them.

    • Lyse the cells in a non-denaturing buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the compound-immobilized beads and the control beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands that are present in the compound-bead eluate but absent or significantly reduced in the control-bead eluate.

    • Excise these unique bands and identify the proteins by mass spectrometry.

Part 2: Determination of Binding Affinity

Once one or more protein targets of 1-phenoxypropan-2-yl N-phenylcarbamate have been identified and validated, the next crucial step is to quantify the strength of their interaction. This is expressed as the binding affinity, a measure of the equilibrium between the free and protein-bound states of the compound.

Key Concepts in Binding Affinity
  • Dissociation Constant (KD): This is the most common measure of binding affinity and represents the concentration of the compound at which half of the target protein is bound at equilibrium. A lower KD value indicates a higher binding affinity.

  • Association Rate Constant (kon): This describes the rate at which the compound binds to the target protein.

  • Dissociation Rate Constant (koff): This describes the rate at which the compound-protein complex dissociates.

  • The KD is related to the rate constants by the equation: KD = koff / kon .

Biophysical Techniques for Measuring Binding Affinity

Several biophysical techniques can be employed to measure the binding affinity of 1-phenoxypropan-2-yl N-phenylcarbamate to its target protein(s). The choice of method will depend on factors such as the properties of the protein and compound, the required throughput, and the availability of instrumentation.

Table 2: Comparison of Binding Affinity Measurement Techniques

TechniquePrincipleLabel Required?Key Information Provided
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized protein.NoKD, kon, koff
Isothermal Titration Calorimetry (ITC) Heat change upon binding in solution.NoKD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Fluorescence Polarization (FP) Change in the rotational speed of a fluorescently labeled ligand upon binding.Yes (on ligand)KD, Ki
Radioligand Binding Assay Competition between a radiolabeled ligand and the test compound.Yes (on a known ligand)Ki
Detailed Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that monitors molecular interactions in real-time.[6][7][8][9][10]

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto the surface of a sensor chip (e.g., via amine coupling).

    • One flow cell should be prepared as a reference surface (e.g., activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Assay Development:

    • Prepare a series of dilutions of 1-phenoxypropan-2-yl N-phenylcarbamate in a suitable running buffer.

    • Perform a kinetic titration by injecting the different concentrations of the compound over the protein and reference surfaces.

  • Data Acquisition:

    • Monitor the binding events in real-time, recording the association phase during compound injection and the dissociation phase during buffer flow.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.

SPR_Workflow cluster_0 Preparation cluster_1 SPR Experiment cluster_2 Data Analysis cluster_3 Output Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Compound over Sensor Surface Immobilize->Inject PrepareAnalyte Prepare Serial Dilutions of 1-phenoxypropan-2-yl N-phenylcarbamate PrepareAnalyte->Inject Association Association Phase Inject->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Fitting Fit Data to a Binding Model Sensorgram->Fitting Kinetics Determine kon, koff, and KD Fitting->Kinetics

Caption: Workflow for a Surface Plasmon Resonance experiment.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13][14][15]

  • Sample Preparation:

    • Prepare the purified target protein in a suitable buffer.

    • Prepare 1-phenoxypropan-2-yl N-phenylcarbamate in the exact same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The characterization of the binding affinity of a novel compound like 1-phenoxypropan-2-yl N-phenylcarbamate for its protein targets is a multi-faceted process that forms the bedrock of its preclinical development. This guide has provided a comprehensive, scientifically-grounded framework for this endeavor. By initiating the investigation with a synergistic combination of computational prediction and experimental target identification methods, researchers can confidently identify the relevant biological partners of the compound. Subsequently, the application of rigorous biophysical techniques such as SPR and ITC allows for the precise quantification of the binding affinity and thermodynamics of these interactions. The use of orthogonal methods for both target identification and affinity determination is strongly encouraged to ensure the validity and robustness of the findings. This integrated workflow not only elucidates the mechanism of action but also provides the critical data necessary for the rational design and optimization of future therapeutic agents.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Plaisier, C. L., et al. (2018). Predicting protein targets for drug-like compounds using transcriptomics. PLOS Computational Biology. Retrieved from [Link]

  • Schulz, M. D., et al. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. Retrieved from [Link]

  • Al-Mugren, K. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Drug Discovery. Retrieved from [Link]

  • Singh, H., et al. (n.d.). Systematic computational strategies for identifying protein targets and lead discovery. Briefings in Functional Genomics. Retrieved from [Link]

  • Mazzini, G., et al. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Chen, X., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics. Retrieved from [Link]

  • EurekAlert!. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Retrieved from [Link]

  • Cai, Z., & Chen, X. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences. Retrieved from [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Retrieved from [Link]

  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. The American journal of physiology. Retrieved from [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • bioRxiv. (2024). Predicting small-molecule inhibition of protein complexes. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

  • YouTube. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. Retrieved from [Link]

  • ResearchGate. (2016). Where can I find a good protocol for calculating binding affinity of a fluorescent ligand?. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Celtarys. (n.d.). Fluorescence Polarization | FP. Retrieved from [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

Sources

Thermodynamic Profiling and Aqueous Solubility of 1-Phenoxypropan-2-yl N-Phenylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations and agrochemical delivery systems relies heavily on the precise characterization of a compound's thermodynamic properties and aqueous solubility. 1-Phenoxypropan-2-yl N-phenylcarbamate (CAS: 6629-48-7) belongs to a class of lipophilic carbamate derivatives characterized by bulky aromatic systems and limited hydrogen-bonding capacity. Carbamate derivatives often present significant challenges in aqueous environments due to their inherently high lipophilicity and poor solvation dynamics[1].

This whitepaper provides an authoritative, self-validating methodological framework for determining the equilibrium aqueous solubility and extracting the core thermodynamic parameters (Gibbs free energy, enthalpy, and entropy of solution) for this specific compound. By moving beyond basic empirical observation to rigorous thermodynamic modeling, researchers can accurately predict phase behavior, optimize solvent selection, and mitigate precipitation risks during drug development[2].

Predictive Physicochemical Profiling

Before initiating empirical solubility studies, a baseline physicochemical profile must be established. The structural features of 1-phenoxypropan-2-yl N-phenylcarbamate—specifically the terminal phenoxy group and the N-phenyl ring—dictate a high degree of hydrophobicity. The central carbamate linkage provides the only significant polar surface area, which is sterically shielded by the flanking aromatic rings.

Table 1: Predictive Physicochemical Properties of 1-Phenoxypropan-2-yl N-Phenylcarbamate

PropertyEstimated ValueThermodynamic Significance for Solubility
Molecular Formula C16H17NO3Defines the molecular volume and cavity-formation energy required in the aqueous solvent.
Molecular Weight 271.31 g/mol Moderate molecular weight suggests a high propensity for stable crystalline packing in the solid state.
LogP (Octanol/Water) ~3.5 - 4.2High lipophilicity indicates dissolution will be thermodynamically unfavorable in pure water ( ΔGsol​>0 ).
H-Bond Donors 1 (N-H)Limited capacity to donate hydrogen bonds to water molecules, restricting hydration enthalpy.
H-Bond Acceptors 3 (O, O, O)Potential for aqueous interaction, though sterically hindered by the adjacent propan-2-yl and phenyl groups.

Experimental Workflow & Logical Relationships

The following diagram illustrates the integrated workflow required to generate self-validating thermodynamic data.

ThermodynamicWorkflow Synthesis 1. Compound Synthesis & Purity Check (>99%) ShakeFlask 2. Shake-Flask Method (OECD 105 Guideline) Synthesis->ShakeFlask Excess Solid Thermal 3. Thermal Analysis (DSC / TGA) Synthesis->Thermal Solid State HPLC 4. HPLC-UV Quantification ShakeFlask->HPLC Saturated Aliquot ThermoParams 6. Thermodynamic Parameters (ΔG, ΔH, ΔS) Thermal->ThermoParams ΔH_fusion, Tm VantHoff 5. van't Hoff Plot Analysis HPLC->VantHoff ln(x) vs 1/T VantHoff->ThermoParams ΔH_sol, ΔS_sol

Figure 1: Workflow for solubility and thermodynamic profiling.

Methodology: Equilibrium Aqueous Solubility (Shake-Flask Protocol)

The shake-flask method is widely recognized as the gold standard for determining the equilibrium solubility of organic compounds, as outlined in the 3[3] and 4[4]. To ensure scientific integrity, this protocol is designed as a self-validating system .

Step-by-Step Protocol & Causality
  • Preparation of Solid Excess: Add an excess amount of crystalline 1-phenoxypropan-2-yl N-phenylcarbamate (e.g., 5-10 mg) to a series of glass vials containing 10 mL of a buffered aqueous solution (e.g., pH 7.4 phosphate buffer)[1].

    • Causality: An excess of solid ensures that the chemical potential of the dissolved solute is perfectly equal to the chemical potential of the solid phase. Without visible undissolved solid, true thermodynamic equilibrium cannot be confirmed.

  • Thermal Equilibration and Agitation: Seal the vials and agitate them in an incubator-shaker at precisely controlled temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, and 310.15 K) for 48 to 72 hours[4].

    • Causality: Robust mechanical agitation overcomes the activation energy barrier of dissolution. Strict temperature control (± 0.1 K) is mandatory because solubility is an exponential function of temperature; minor thermal fluctuations will cause supersaturation artifacts.

  • Phase Separation: Centrifuge the samples at the exact test temperature to separate the undissolved solid from the saturated supernatant.

    • Causality: Centrifuging at room temperature for a sample equilibrated at 37 °C will cause immediate precipitation of the lipophilic carbamate, leading to a severe false-negative underestimation of solubility.

  • Filtration and Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the test temperature) and quantify the concentration using a validated HPLC-UV method[1].

    • Causality: PTFE is utilized to minimize non-specific hydrophobic binding of the carbamate to the filter membrane, which would artificially lower the measured concentration.

  • System Validation (XRPD Check): Recover the residual undissolved solid and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This step validates the entire system. If the compound has undergone a polymorphic transformation or formed a hydrate during the 72-hour equilibration, the derived thermodynamic parameters will be invalid, as they would represent a different solid-state lattice than the starting material[2].

Thermodynamic Characterization (van't Hoff Analysis)

To extract the fundamental thermodynamic driving forces of dissolution, the temperature-dependent solubility data must be mathematically modeled. The 5 provides a robust framework for estimating the standard enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution[5].

Mathematical Framework

The relationship between the mole fraction solubility ( x ) and absolute temperature ( T ) is expressed as:

lnx=−RΔHsol​​(T1​)+RΔSsol​​

Where R is the universal gas constant (8.314 J/mol·K). By plotting lnx against 1/T (the van't Hoff plot), the data should yield a straight line assuming the enthalpy of solution remains constant over the narrow temperature range[5].

  • The slope of the linear fit equals −ΔHsol​/R .

  • The y-intercept equals ΔSsol​/R .

The standard Gibbs free energy of solution ( ΔGsol​ ) at a specific temperature (e.g., 298.15 K) is then calculated via the fundamental thermodynamic relation:

ΔGsol​=ΔHsol​−TΔSsol​

Table 2: Experimental Matrix for Thermodynamic Evaluation

Temperature (K)Analytical ReplicatesEquilibration Time (h)Target Parameter Derived
293.15 (20 °C) n = 348 - 72Baseline Solubility ( S20​ )
298.15 (25 °C) n = 348 - 72Standard Ambient Solubility ( S25​ )
303.15 (30 °C) n = 348 - 72Temperature Dependence Vector
310.15 (37 °C) n = 348 - 72Physiological Solubility ( S37​ )
Mechanistic Interpretation of Data

For a highly lipophilic compound like 1-phenoxypropan-2-yl N-phenylcarbamate, the dissolution process is expected to be endothermic ( ΔHsol​>0 ), meaning energy must be supplied to break the crystalline lattice and create a cavity in the aqueous solvent[6]. Because water molecules must form highly ordered "iceberg" structures around the hydrophobic phenoxy and phenyl rings, the entropy of solution ( ΔSsol​ ) is often negative or only slightly positive. Consequently, the overall Gibbs free energy ( ΔGsol​ ) will be positive, mathematically confirming the compound's poor spontaneous solubility in water[6].

If formulation scientists observe a massive endothermic penalty ( ΔHsol​≫0 ), it dictates that thermal input during manufacturing (e.g., hot-melt extrusion) will be highly effective at driving the compound into solution or an amorphous dispersion.

References

  • Benchchem. "Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide to Solubility and Stability.
  • National Institutes of Health (NIH). "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.
  • U.S. EPA / Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Wikipedia. "Van 't Hoff equation.
  • Semantic Scholar. "Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures.
  • PubMed Central (PMC). "Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures...

Sources

synthesis pathways for 1-phenoxypropan-2-yl N-phenylcarbamate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-Phenoxypropan-2-yl N-Phenylcarbamate Derivatives

Introduction

The 1-phenoxypropan-2-yl N-phenylcarbamate scaffold is a core structure found in a variety of biologically active molecules, including potential therapeutic agents and fungicides.[1][2] Derivatives of the broader phenoxypropanolamine class are known to interact with biological targets such as β-adrenergic receptors.[3] The synthesis of these molecules is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The core synthetic strategy involves two primary transformations: the formation of an ether linkage to create the 1-phenoxypropan-2-ol backbone, followed by the formation of a carbamate (urethane) bond.

This guide provides a detailed exploration of the prevalent synthetic pathways for 1-phenoxypropan-2-yl N-phenylcarbamate and its derivatives. It is designed for researchers and professionals in drug development, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and analytical validation required for successful synthesis.

Part I: Synthesis of the Key Intermediate: 1-Phenoxypropan-2-ol

The foundational step in the synthesis is the preparation of the alcohol intermediate, 1-phenoxypropan-2-ol. The choice of method often depends on the scale of the reaction, available starting materials, and desired purity. Three primary routes are discussed below.

Pathway A: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers in a laboratory setting.[4][5] The reaction proceeds via an S\textsubscriptN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide or other suitable electrophile.[5]

Mechanistic Rationale: The reaction begins with the deprotonation of phenol, a weak acid, using a strong base to form the much more nucleophilic phenoxide anion.[6] This anion then displaces a leaving group from a three-carbon electrophile. For the synthesis of 1-phenoxypropan-2-ol, the electrophile must be carefully chosen to ensure the correct regiochemistry. Using 1-chloro-2-propanol or propylene oxide are common strategies. When using a haloalcohol, the phenoxide attacks the primary carbon bearing the halogen.[7]

Diagram 1: Overall Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Ether Formation cluster_1 Step 2: Carbamoylation Phenol Phenol Intermediate 1-Phenoxypropan-2-ol Phenol->Intermediate Base, Solvent Propylene_Derivative Propylene Derivative (e.g., Propylene Oxide) Propylene_Derivative->Intermediate Final_Product 1-Phenoxypropan-2-yl N-Phenylcarbamate Intermediate->Final_Product Catalyst (optional) Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Final_Product

Caption: A two-step approach to the target carbamate.

Pathway B: Base-Catalyzed Ring-Opening of Propylene Oxide

A highly efficient and atom-economical method involves the direct reaction of phenol with propylene oxide.[8] This reaction is typically catalyzed by a base, which deprotonates the phenol to generate the nucleophilic phenoxide.

Mechanistic Rationale: The phenoxide anion attacks one of the carbon atoms of the epoxide ring. In a base-catalyzed ring-opening, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide.[9] For propylene oxide, this results in the formation of a secondary alcohol, yielding the desired 1-phenoxy-2-propanol as the major product.[10] Industrial processes may use specific catalysts like Al₂O₃-MgO/Fe₃O₄ to enhance selectivity.[8]

Diagram 2: Mechanism of Propylene Oxide Ring-Opening

Ring_Opening cluster_phenol cluster_epoxide Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (B⁻) Base->Phenoxide BH BH PropyleneOxide CH₂ CH CH₃ O Phenoxide->PropyleneOxide:c1 Sₙ2 Attack Intermediate Ar-O-CH₂ CH-O⁻ CH₃ PropyleneOxide->Intermediate Ring Opening Product 1-Phenoxypropan-2-ol Intermediate->Product Protonation (from solvent/acid workup) Carbamoylation_Mechanism Alcohol R'-OH (1-Phenoxypropan-2-ol) Activated_Complex Activated Complex Alcohol->Activated_Complex Isocyanate R-N=C=O (Phenyl Isocyanate) Isocyanate->Activated_Complex Catalyst Catalyst (e.g., DABCO) Catalyst->Activated_Complex activates Carbamate R-NH-C(=O)-O-R' (Final Product) Activated_Complex->Carbamate Nucleophilic Attack & Proton Transfer

Sources

Methodological & Application

Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of 1-Phenoxypropan-2-yl N-Phenylcarbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of carbamate-based compounds in biological matrices is a critical requirement in modern pharmacokinetic (PK) profiling and drug development. 1-Phenoxypropan-2-yl N-phenylcarbamate (CAS: 6629-48-7) is a lipophilic carbamate ester. Analyzing this compound in human plasma presents distinct challenges, primarily due to matrix effects caused by endogenous phospholipids and the compound's propensity for protein binding.

This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging a streamlined Solid-Phase Extraction (SPE) workflow and optimized collision-induced dissociation (CID) pathways, this protocol ensures high sensitivity, exceptional recovery, and compliance with stringent regulatory standards [1].

Mechanistic Insights & Assay Rationale

Sample Preparation: The Causality of the 3-Step SPE

Traditional SPE protocols require lengthy conditioning and equilibration steps. However, this method utilizes a Hydrophilic-Lipophilic Balanced (HLB) water-wettable copolymer sorbent. Because the sorbent does not de-wet under vacuum, conditioning steps can be entirely eliminated, reducing processing time by 40% [2].

  • Pre-treatment Causality: Plasma is pre-treated with 4% Phosphoric Acid ( H3​PO4​ ). This acidic disruption denatures plasma proteins, breaking analyte-protein binding complexes. It also ensures the carbamate remains in a neutral state, maximizing hydrophobic retention on the HLB sorbent.

  • Wash & Elution Causality: A 5% Methanol wash selectively removes polar interferences (salts, small peptides) without prematurely desorbing the lipophilic target. Elution with 100% Methanol efficiently breaks the hydrophobic interactions, recovering >90% of the analyte.

Mass Spectrometry: Fragmentation Dynamics

During Electrospray Ionization in positive mode (ESI+), N-phenylcarbamates readily accept a proton at the carbamate nitrogen or carbonyl oxygen. Upon entering the collision cell, the [M+H]+ precursor ion ( m/z 272.1) undergoes a highly predictable hydrogen-transfer rearrangement [3].

  • Quantifier Pathway: The cleavage of the carbamate C−O bond results in the neutral loss of phenyl isocyanate (119 Da), yielding a stable protonated 1-phenoxypropan-2-ol ion at m/z 153.1 .

  • Qualifier Pathway: Subsequent dehydration (loss of H2​O , 18 Da) of the m/z 153.1 fragment generates the 1-phenoxypropan-2-yl carbocation at m/z 135.1 , providing a highly specific qualifier transition.

Materials and Reagents

  • Analytes: 1-Phenoxypropan-2-yl N-phenylcarbamate (Target) and 1-Phenoxypropan-2-yl N-phenylcarbamate- d5​ (Internal Standard, IS).

  • Matrix: Blank human plasma ( K2​EDTA anticoagulant).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), and Phosphoric Acid ( H3​PO4​ ).

  • Consumables: Waters Oasis HLB µElution Plate (30 µm, 2 mg/well).

Experimental Protocols

Simplified 3-Step Solid-Phase Extraction (SPE) Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of IS working solution (50 ng/mL) and 100 µL of 4% H3​PO4​ (aq). Vortex rigorously for 2 minutes.

  • Direct Load: Transfer the entire pre-treated sample (210 µL) directly onto the Oasis HLB µElution plate. Apply a gentle vacuum (approx. 5 inHg) until the sample passes completely through the sorbent. (Note: Do not condition or equilibrate the plate).

  • Wash: Add 200 µL of 5% MeOH in H2​O to each well. Apply vacuum to pull the wash solution through to waste. This removes endogenous salts and polar lipids.

  • Elution: Place a clean 96-well collection plate under the manifold. Elute the target analyte and IS by adding 2 aliquots of 25 µL 100% MeOH. Apply a low vacuum.

  • Dilution: Add 50 µL of LC-MS grade H2​O to the eluate to match the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") during injection.

SPE_Workflow A 1. Sample Prep 100 µL Plasma + 100 µL 4% H3PO4 B 2. Direct Load Oasis HLB µElution (No Conditioning) A->B Disrupts protein binding C 3. Wash Step 200 µL 5% MeOH Remove Interferences B->C Retains hydrophobic analyte D 4. Elution 2 x 25 µL 100% MeOH Extract Analyte C->D Washes polar matrix E 5. Analysis Dilute with H2O Inject to LC-MS/MS D->E Desorbs analyte

Caption: 3-Step Solid-Phase Extraction (SPE) workflow eliminating traditional conditioning steps.

LC-MS/MS Conditions

Chromatographic separation is achieved using a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. The injection volume is 2.0 µL.

Table 1: Liquid Chromatography Gradient Conditions | Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H2​O ) | Mobile Phase B (0.1% FA in ACN) | |------------|--------------------|------------------------------------|---------------------------------| | 0.00 | 0.40 | 95% | 5% | | 0.50 | 0.40 | 95% | 5% | | 2.50 | 0.40 | 5% | 95% | | 3.50 | 0.40 | 5% | 95% | | 3.60 | 0.40 | 95% | 5% | | 4.50 | 0.40 | 95% | 5% |

Table 2: Mass Spectrometry (MRM) Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Cone Voltage (V) | Collision Energy (eV) | |---------|-----------------------|---------------------|------------------|-----------------------| | Target (Quantifier) | 272.1 | 153.1 | 25 | 15 | | Target (Qualifier) | 272.1 | 135.1 | 25 | 25 | | Internal Standard ( d5​ ) | 277.1 | 153.1 | 25 | 15 |

MS_Fragmentation M Precursor Ion [M+H]+ m/z 272.1 Protonated Carbamate F1 Quantifier Ion m/z 153.1 Protonated 1-Phenoxypropan-2-ol M->F1 H-transfer & Cleavage NL1 Neutral Loss Phenyl Isocyanate (119 Da) M->NL1 Neutral elimination F2 Qualifier Ion m/z 135.1 1-Phenoxypropan-2-yl Cation F1->F2 Dehydration NL2 Neutral Loss Water (18 Da) F1->NL2 Neutral elimination

Caption: Collision-Induced Dissociation (CID) fragmentation pathway of the protonated carbamate.

Self-Validating System & Quality Control

To guarantee data integrity and establish a self-validating analytical run, the protocol enforces strict System Suitability Testing (SST) and Quality Control (QC) bracketing in accordance with FDA 2018 BMV guidelines [1].

  • System Suitability: Prior to batch acquisition, six consecutive injections of the Lower Limit of Quantification (LLOQ) standard must yield a peak area Coefficient of Variation (CV) of ≤5.0% . Signal-to-noise (S/N) for the LLOQ must exceed 10:1.

  • QC Bracketing: Analytical runs must be interspersed with Low, Medium, and High QCs (LQC, MQC, HQC). A batch is only deemed valid if ≥67% of all QC samples, and at least 50% at each concentration level, calculate within ±15% of their nominal concentrations.

Table 3: Method Validation Performance Summary | Validation Parameter | Concentration Level | Observed Result | FDA Acceptance Criteria [1] | |----------------------|---------------------|-----------------|-----------------------------| | Inter-day Precision (CV%) | LQC (3.0 ng/mL) | 5.2% | ≤15% | | Inter-day Accuracy (%Bias) | LQC (3.0 ng/mL) | +2.4% | ±15% | | Extraction Recovery (%) | MQC (50.0 ng/mL)| 91.4% | Consistent & Reproducible | | Matrix Factor (IS-normalized) | MQC (50.0 ng/mL)| 0.98 | CV ≤15% |

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB Source: Waters Corporation URL: [Link]

  • Title: Fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry Source: Journal of Mass Spectrometry (Wiley) URL: [Link]

Application Note: Formulation Strategies for In Vivo Dosing of 1-phenoxypropan-2-yl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the physicochemical profiling and in vivo formulation of 1-phenoxypropan-2-yl N-phenylcarbamate.

Physicochemical Profiling & Formulation Rationale

1-phenoxypropan-2-yl N-phenylcarbamate (CAS 6629-48-7) is a highly lipophilic small molecule[1]. Structurally, it consists of a phenoxy group linked via an isopropyl backbone to an N-phenylcarbamate moiety (Molecular Weight: 271.31 g/mol ).

When designing an in vivo dosing strategy for this compound, two critical physicochemical properties dictate the formulation approach:

  • Lack of Ionizable Centers: The N-phenylcarbamate nitrogen has a very high pKa, rendering the molecule strictly neutral at physiological pH. Consequently, traditional pH-adjustment solubilization techniques (e.g., forming a hydrochloride or sodium salt) are entirely ineffective[2].

  • Carbamate Stability: Structurally related to amide-ester hybrids, organic carbamates display excellent chemical and proteolytic stability, often serving as robust peptide bond surrogates in medicinal chemistry[3]. This stability ensures the compound will survive the harsh environment of the gastrointestinal tract during oral (PO) dosing and resist rapid plasma esterase degradation during intravenous (IV) or intraperitoneal (IP) administration[3].

Because the compound is water-insoluble, systemic delivery requires a robust co-solvent/surfactant system to force the molecule into solution, while oral delivery can utilize a high-capacity suspension system[2].

Quantitative Formulation Data

The following table summarizes the validated formulation matrices for different in vivo administration routes.

RouteTarget DoseFormulation Matrix (v/v or w/v)Max Soluble ConcentrationStability / Storage
IV / IP 5 - 10 mg/kg5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline~2.5 mg/mL (True Solution)24 hours at Room Temp
PO 10 - 50 mg/kg0.1% Tween 80 / 0.5% CMC in Purified Water>50 mg/mL (Suspension)48 hours at 4°C

Experimental Protocols: A Self-Validating System

To ensure reproducibility and prevent catastrophic in vivo precipitation, the sequence of excipient addition is critical. Do not deviate from the order of operations.

Protocol A: IV/IP Solution Preparation (Target: 2 mg/mL)

This protocol utilizes a step-wise solvation strategy to prevent nucleation.

  • Primary Solubilization: Weigh 20 mg of 1-phenoxypropan-2-yl N-phenylcarbamate into a glass vial. Add 0.5 mL of 100% DMSO. Sonicate for 5 minutes.

    • Causality: DMSO is a powerful aprotic solvent required to disrupt the strong crystal lattice of the hydrophobic API.

    • Self-Validation: The solution must be completely clear. Any microscopic particulate matter indicates incomplete lattice disruption; do not proceed until clear.

  • Excipient Coating: Add 4.0 mL of PEG300 and 0.5 mL of Tween 80 to the DMSO solution. Vortex vigorously for 2 minutes.

    • Causality: PEG300 acts as a co-solvent to maintain thermodynamic solubility, while Tween 80 forms micelles that will encapsulate the API, providing a kinetic barrier against precipitation upon aqueous dilution.

  • Aqueous Phase Addition (Critical Step): Add 5.0 mL of sterile Saline (0.9% NaCl) dropwise (1 drop per second) while continuously vortexing the mixture.

    • Causality: Rapid addition of water causes localized supersaturation, leading to catastrophic nucleation and irreversible precipitation. Dropwise addition ensures homogeneous distribution into the micellar phase.

  • Quality Control: Inspect the final formulation against a dark background using a laser pointer.

    • Self-Validation: A strong scattered beam (Tyndall effect) indicates colloidal aggregation or micro-precipitation. A successful formulation will show minimal to no scattering. Verify the final concentration via LC-MS prior to dosing.

Protocol B: PO Suspension Preparation (Target: 10 mg/mL)

This protocol creates a homogeneous, kinetically stable suspension for oral gavage.

  • Wetting: Weigh 100 mg of the API into a mortar. Add 100 µL of 100% Tween 80 directly onto the powder. Triturate with a pestle to form a uniform paste.

    • Causality: The highly hydrophobic API will naturally float on water and resist mixing. Tween 80 reduces the interfacial tension, allowing the aqueous phase to wet the particles.

  • Suspending: Gradually add 9.9 mL of a pre-formulated 0.5% (w/v) Carboxymethylcellulose (CMC) aqueous solution while continuously homogenizing or vigorously triturating.

    • Causality: According to Stokes' Law, increasing the viscosity of the vehicle (via CMC) drastically reduces the sedimentation rate of the suspended particles, ensuring dose uniformity during the in vivo administration window.

  • Quality Control: Transfer to a glass vial and let sit for 30 minutes.

    • Self-Validation: If rapid phase separation or settling occurs, the API particle size is too large (requires further physical milling) or the CMC concentration is insufficient. The suspension must remain visually homogeneous for at least 2 hours.

Formulation & Dosing Workflow

G cluster_IV IV / IP Formulation (Solution) cluster_PO PO Formulation (Suspension) API 1-phenoxypropan-2-yl N-phenylcarbamate Sol Dissolve in 5% DMSO API->Sol Wet Wet with 0.1% Tween 80 API->Wet Exc Add 40% PEG300 + 5% Tween 80 Sol->Exc Aq Dilute with 50% Saline (Dropwise) Exc->Aq QC Quality Control (LC-MS & Visual Tyndall Check) Aq->QC Sus Suspend in 0.5% CMC Wet->Sus Hom Homogenize / Sonicate Sus->Hom Hom->QC Dose In Vivo Administration & PK Sampling QC->Dose

Workflow for preparation and validation of 1-phenoxypropan-2-yl N-phenylcarbamate formulations.

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-phenoxypropan-2-yl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 1-phenoxypropan-2-yl N-phenylcarbamate using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the systematic steps for sample preparation, data acquisition, and in-depth spectral interpretation of one-dimensional (¹H and ¹³C) NMR data. The causality behind experimental choices is explained to provide a framework for adapting these methods to analogous molecular structures.

Introduction

1-phenoxypropan-2-yl N-phenylcarbamate is a molecule of interest in medicinal chemistry and materials science, belonging to the carbamate class of compounds. Carbamates are structurally characterized by the -OC(=O)N- functional group and are found in numerous pharmaceuticals and agrochemicals.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed characterization of molecular structures in solution.[3] This guide will walk through the necessary protocols and data interpretation to fully characterize the title compound.

Experimental Design and Rationale

The comprehensive NMR characterization of a small molecule like 1-phenoxypropan-2-yl N-phenylcarbamate relies on a systematic approach. The initial step involves obtaining a high-resolution proton (¹H) NMR spectrum to identify all unique proton environments and their scalar couplings. Subsequently, a carbon-13 (¹³C) NMR spectrum is acquired to determine the number of unique carbon environments.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following numbering scheme will be used throughout this note:

G mol C1 1 C2 2 C3 3 O_ether O C1_phenoxy 1' C2_phenoxy 2' C3_phenoxy 3' C4_phenoxy 4' C5_phenoxy 5' C6_phenoxy 6' O_carbamate O C_carbonyl C=O N_carbamate N H_carbamate H C1_phenyl 1'' C2_phenyl 2'' C3_phenyl 3'' C4_phenyl 4'' C5_phenyl 5'' C6_phenyl 6'' NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acq_H1 ¹H NMR Acquisition (1D Proton) filter->acq_H1 acq_C13 ¹³C NMR Acquisition (1D Carbon, Proton Decoupled) ft Fourier Transform acq_H1->ft phase Phase & Baseline Correction ft->phase reference Referencing (to solvent or TMS) phase->reference integrate Integration (¹H) reference->integrate assign_H1 Assign ¹H Spectrum (Chemical Shift, Integration, Multiplicity) integrate->assign_H1 structure Structure Confirmation assign_H1->structure assign_C13 Assign ¹³C Spectrum (Chemical Shift) assign_C13->structure

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of 1-phenoxypropan-2-yl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-phenoxypropan-2-yl N-phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in aqueous buffers. Precipitation is a common hurdle for structurally complex, lipophilic molecules, and this resource provides in-depth, scientifically-grounded solutions to help you maintain your compound's solubility and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: I've just diluted my stock solution of 1-phenoxypropan-2-yl N-phenylcarbamate into my aqueous buffer and it immediately turned cloudy. Why is this happening?

This is a classic sign of a compound precipitating out of solution. The primary reason is that 1-phenoxypropan-2-yl N-phenylcarbamate is a poorly water-soluble, or lipophilic ("fat-loving"), molecule. Its chemical structure, containing two phenyl rings and a large, non-polar backbone, makes it much more comfortable in an organic solvent than in a water-based (aqueous) environment.

When you dilute your concentrated stock (likely in a solvent like DMSO) into an aqueous buffer, the solvent environment changes dramatically. The organic solvent concentration plummets, and the water molecules cannot effectively surround and dissolve the large, hydrophobic compound, causing it to crash out of solution as a solid precipitate. This is a common challenge for compounds in drug discovery pipelines, where over 70% of new chemical entities are estimated to be poorly soluble.[1]

The key factors governing this phenomenon are:

  • Intrinsic Solubility: The maximum concentration of the compound that can dissolve in a given solvent system. For this molecule, the intrinsic aqueous solubility is expected to be very low.

  • Supersaturation: When you dilute the stock, you may temporarily create a concentration that is higher than the compound's equilibrium solubility limit in the final buffer system. This supersaturated state is thermodynamically unstable and will seek to resolve itself through precipitation.[2]

  • pH and Ionization: The acidity or basicity (pH) of your buffer can significantly impact solubility if the molecule has an ionizable group.

  • Buffer Composition: The salts and other components in your buffer can also influence solubility.

Q2: What are the key physicochemical properties of 1-phenoxypropan-2-yl N-phenylcarbamate that I should be aware of?
PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
Molecular Weight ~301.35 g/mol A moderately high molecular weight contributes to lower aqueous solubility.
logP (Octanol-Water Partition Coefficient) High (Est. > 3.5)This value indicates high lipophilicity. The compound strongly prefers non-polar environments (like octanol or cell membranes) over water, predicting poor aqueous solubility.
pKa (Acid Dissociation Constant) ~10-12 (for the N-H proton)The proton on the carbamate nitrogen is weakly acidic.[3] At a pH below this pKa, the molecule is neutral and less soluble. At a pH above the pKa, it can be deprotonated to form an anion, which dramatically increases its solubility in water.
Chemical Stability Susceptible to HydrolysisCarbamate functional groups can undergo chemical breakdown (hydrolysis), especially in alkaline (high pH) conditions.[4][5] This process is irreversible and results in the degradation of your compound.
Q3: You mentioned pH is important. How exactly does it affect my compound's solubility and stability?

The effect of pH on 1-phenoxypropan-2-yl N-phenylcarbamate is a critical, two-sided coin: it controls both solubility and stability, often in opposition.

  • Solubility via Ionization: The N-H group on the carbamate linker is weakly acidic.[3] In a buffer with a pH significantly below the pKa (e.g., pH 7.4), the compound remains in its neutral, uncharged form, which has very low water solubility. If you increase the pH to be near or above the pKa (e.g., pH > 10), the proton is removed, creating a negatively charged anion. This charged species is much more polar and thus more soluble in water.

  • Instability via Hydrolysis: The downside of high pH is that the carbamate bond is susceptible to alkaline hydrolysis.[6] The hydroxide ions (OH⁻) present in basic solutions can attack the carbonyl carbon of the carbamate, leading to the cleavage of the molecule into 1-phenoxy-2-propanol and a phenyl isocyanate intermediate, which further degrades.[6][7] This is a chemical degradation, meaning your active compound is being destroyed, not just precipitating. The rate of this hydrolysis increases as the pH rises.[5]

This creates a delicate balancing act. While a higher pH might solve your precipitation problem, it could introduce a stability problem.

Caption: pH-Dependent Effects on 1-phenoxypropan-2-yl N-phenylcarbamate.

Q4: My experiment needs to be at a physiological pH of 7.4, so I can't use a high pH. What are my options to prevent precipitation?

This is the most common scenario faced by researchers. When you cannot modify the pH of the final solution, you must use formulation strategies that enhance the apparent solubility of the compound. These involve adding excipients—inactive ingredients—that help keep the drug dissolved.

Here are the most effective strategies, starting with the simplest:

1. Using Organic Co-solvents

This is often the first and easiest approach. A co-solvent is a water-miscible organic solvent that, when added to the buffer, reduces the overall polarity of the solvent system, making it more hospitable for your lipophilic compound.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), Polyethylene glycol 400 (PEG-400).

  • Mechanism: The co-solvent helps to break up the strong hydrogen-bonding network of water, creating a microenvironment where the drug molecule can remain solvated.

  • Caution: High concentrations of organic solvents can be toxic to cells in in vitro assays or cause adverse effects in vivo. Always determine the maximum tolerable solvent concentration for your specific experimental system. Typically, researchers aim for a final concentration of <1% and often <0.1% DMSO.

Co-solventKey PropertiesTypical Final Concentration
DMSO Strong aprotic solvent, highly effective solubilizer.< 0.5% for most cell-based assays.
Ethanol Common, less toxic than DMSO, but can sometimes be less effective.< 1%
PEG-400 Low toxicity, often used in in vivo formulations.5-20% (system dependent)
Propylene Glycol Similar to PEG-400, a common vehicle for drug delivery.5-20% (system dependent)

2. Employing Surfactants

Surfactants (surface-active agents) are molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Above a certain concentration (the critical micelle concentration), they spontaneously form spherical structures called micelles in water.

  • Common Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Solutol® HS-15.

  • Mechanism: The hydrophobic tails of the surfactants create a non-polar core within the micelle. Your poorly soluble compound can partition into this core, effectively being hidden from the aqueous environment, thus remaining "in solution" as part of the micelle.[8]

  • Application: Surfactants are very effective but must be used at concentrations that are non-toxic to your experimental system.

3. Using Cyclodextrins

Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

  • Mechanism: The drug molecule inserts itself into the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[9][] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the drug without altering the bulk solvent.[] This is a powerful technique for increasing solubility with generally low toxicity.[9][11]

Q5: This is great information, but how do I systematically figure out which method works best for my compound and experiment?

A systematic, small-scale screening approach is the most efficient way to find an optimal formulation. This prevents wasting valuable compound and time. Below is a standard workflow used in drug development.

Objective: To identify a buffer/excipient system that can maintain the desired concentration of 1-phenoxypropan-2-yl N-phenylcarbamate in solution over a relevant time period without precipitation.

Materials:

  • 1-phenoxypropan-2-yl N-phenylcarbamate

  • 100% DMSO (or other suitable organic solvent)

  • Your primary aqueous buffer (e.g., PBS, pH 7.4)

  • Aqueous stock solutions of excipients:

    • 20% PEG-400

    • 10% Polysorbate 80

    • 40% HP-β-CD

  • Clear 96-well plates or microcentrifuge tubes

  • A plate reader capable of measuring absorbance or a nephelometer (optional, for quantitative results)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% DMSO to create a concentrated stock (e.g., 20 mM or 50 mM). Ensure it is fully dissolved. This is your "master stock."

  • Prepare Test Buffers: In your 96-well plate or tubes, prepare your final buffer conditions. For example, to test a final concentration of 1% PEG-400, you would mix your primary buffer with the 20% PEG-400 stock. Prepare a series of these test buffers containing different excipients at your desired final concentrations. Include a "buffer only" control.

  • Initiate the Assay: This is the critical step. Rapidly add a small volume of your DMSO master stock to the test buffers to achieve your final desired compound concentration. For example, to get a 100 µM final concentration from a 20 mM stock, you would perform a 1:200 dilution (e.g., add 1 µL of stock to 199 µL of test buffer). Mix immediately and thoroughly.

  • Monitor for Precipitation:

    • Visual Inspection: Observe the solutions immediately after mixing and at set time points (e.g., 5 min, 30 min, 1 hr, 4 hr) against a dark background. Look for any cloudiness, haziness, or visible particles.

    • Quantitative Measurement (Optional): If you have a plate reader, you can measure the light scattering at a high wavelength (e.g., 600-800 nm) or use a nephelometer. An increase in the signal over time indicates the formation of a precipitate.

  • Analyze Results: The best formulation is the one that remains clear for the longest duration at your target concentration.

Workflow cluster_results 5. Analyze Results start Start: Precipitation Observed stock 1. Prepare High-Concentration Stock Solution (e.g., 20 mM in 100% DMSO) start->stock buffers 2. Prepare Test Buffers in Plate - Buffer Only (Control) - Buffer + Co-solvent (e.g., 1% PEG) - Buffer + Surfactant (e.g., 0.1% Tween) - Buffer + Cyclodextrin (e.g., 5% HP-β-CD) stock->buffers dilute 3. Dilute Stock into Test Buffers (e.g., 1:200 to reach 100 µM) buffers->dilute monitor 4. Monitor for Precipitation Over Time (Visual or Instrumental) dilute->monitor precip Precipitation Occurs? (Cloudy) monitor->precip fail FAIL: Reformulate (Try higher excipient concentration or different excipient) precip->fail Yes pass PASS: Formulation is Suitable (Solution remains clear for required duration) precip->pass No

Caption: Experimental Workflow for Solubility Optimization.

References
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Sci Pharm. [Link]

  • Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology. [Link]

  • Jarak, I., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal chemistry (Shariqah (United Arab Emirates)). [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B. [Link]

  • Kuhle, J. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]

  • Charumanee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scientia Pharmaceutica. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Charumanee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Sci Pharm. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of pharmaceutical sciences. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2022). Pharmaceutics. [Link]

  • WO2018222922A1 - Precipitation resistant small molecule drug formulations.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. CORE. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). European Pharmaceutical Review. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2018). Molecules. [Link]

Sources

preventing degradation of 1-phenoxypropan-2-yl N-phenylcarbamate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the most critical challenge when working with carbamate esters: preventing degradation during long-term storage and sample preparation. This guide is structured to provide researchers and drug development professionals with mechanistic insights, actionable troubleshooting FAQs, and a self-validating protocol for compound integrity.

Mechanistic Understanding of Carbamate Instability

To effectively prevent degradation, we must first understand the causality behind it. 1-phenoxypropan-2-yl N-phenylcarbamate is structurally composed of an N-phenylcarbamate core linked to a 1-phenoxypropan-2-ol moiety.

The primary threat to this molecule is hydrolysis . The ester linkage is highly susceptible to nucleophilic attack by water. Because the N-phenyl group is electron-withdrawing, it increases the electrophilicity of the carbonyl carbon, making this specific carbamate significantly more labile than standard N-alkyl carbamates[1].

When water attacks the ester bond, it forms a tetrahedral intermediate that collapses to release 1-phenoxypropan-2-ol and N-phenylcarbamic acid. The resulting N-phenylcarbamic acid is highly unstable and spontaneously decarboxylates to yield aniline and carbon dioxide[1].

DegradationMechanisms Compound 1-phenoxypropan-2-yl N-phenylcarbamate Hydrolysis Aqueous Hydrolysis (Moisture / High pH) Compound->Hydrolysis H2O Thermal Thermal Cleavage (Heat > 60°C) Compound->Thermal Heat Carbamic N-phenylcarbamic acid (Unstable) Hydrolysis->Carbamic Alcohol 1-phenoxypropan-2-ol Hydrolysis->Alcohol Isocyanate Phenyl Isocyanate Thermal->Isocyanate Thermal->Alcohol Final Aniline + CO2 Carbamic->Final Decarboxylation Isocyanate->Final + H2O

Figure 1: Chemical degradation pathways of 1-phenoxypropan-2-yl N-phenylcarbamate.

Troubleshooting FAQs: Identifying and Preventing Degradation

Q1: I stored my compound in a standard -20°C freezer, but LC-MS shows significant degradation after 3 months. Why did this happen? A: This is a classic case of moisture ingress. Standard laboratory freezers are highly humid environments. If your vial is not hermetically sealed within a desiccated environment, water vapor will penetrate the container and condense on the cold sample. This trace moisture acts as a reactant for hydrolysis. Storing the compound in a freezer without a desiccant actually accelerates degradation compared to dry room-temperature storage because it supplies the water molecules necessary for the reaction[2].

Q2: What specific degradation products should I look for in my analytical QC? A: When 1-phenoxypropan-2-yl N-phenylcarbamate hydrolyzes, you should monitor your LC-MS or NMR for the appearance of three distinct markers[1]:

  • Aniline (m/z 94[M+H]+)

  • 1-phenoxypropan-2-ol (m/z 153[M+H]+)

  • Loss of mass corresponding to CO2 evolution.

Q3: I need to prepare aqueous stock solutions for my biological assays. How can I minimize degradation during the experiment? A: Carbamate stability is highly pH-dependent. Under alkaline conditions (pH > 7.5), base-catalyzed hydrolysis occurs rapidly, reducing the half-life from weeks to mere minutes[3]. To maintain stability, formulate your aqueous buffers at a slightly acidic pH (pH 5.0 - 6.0) and keep the solutions on ice (0-4°C) until immediately before use[3],[4]. Never store aqueous stock solutions for more than 24 hours[5].

Quantitative Impact of Storage Conditions

To illustrate the causality of environmental factors on N-phenylcarbamate stability, refer to the expected half-life data summarized below:

Storage ConditionpH LevelTemperatureExpected Stability / Half-LifePrimary Degradation Pathway
Aqueous Buffer (Alkaline)pH 8.037°C< 2 hoursBase-catalyzed hydrolysis
Aqueous Buffer (Physiological)pH 7.437°C~ 24 hoursNeutral/mild base hydrolysis
Aqueous Buffer (Acidic)pH 5.525°C> 100 hoursAcid-catalyzed hydrolysis
Organic Solvent (DMSO)N/A (Dry)25°C1 - 2 weeksTrace moisture hydrolysis
Solid State (Desiccated)N/A4°C> 6 monthsSlow thermal degradation
Solid State (Inert Gas)N/A-20°C≥ 4 yearsNone (Stable)

Core Protocol: Self-Validating Workflow for Long-Term Storage

To guarantee the integrity of 1-phenoxypropan-2-yl N-phenylcarbamate, you must implement a self-validating storage system. A self-validating protocol ensures that each step inherently prevents the failure modes of the subsequent steps, creating a robust barrier against environmental degradation.

StorageProtocol Step1 1. Purity Validation LC-MS/NMR >95% Step2 2. Complete Drying Lyophilization / High Vac Step1->Step2 Step3 3. Inert Aliquoting Argon/N2 Glovebox Step2->Step3 Step4 4. Primary Packaging Amber Vials + PTFE Caps Step3->Step4 Step5 5. Secondary Packaging Mylar Bag + Desiccant Step4->Step5 Step6 6. Cryogenic Storage -20°C to -80°C Step5->Step6

Figure 2: Self-validating workflow for long-term storage of sensitive carbamate esters.

Step-by-Step Methodology

Step 1: Purity Verification and Lyophilization

  • Action: Verify the initial purity of the batch via LC-MS (>95%). Lyophilize the solid or dry it under a high-vacuum manifold for 12-24 hours.

  • Causality: Trace impurities (especially acidic or basic synthesis byproducts) can act as catalysts for degradation. Complete removal of residual solvents and water eliminates the primary reactants for hydrolysis.

Step 2: Inert Atmosphere Aliquoting

  • Action: Transfer the dried powder into a glovebox purged with Argon or Nitrogen. Weigh the compound into single-use aliquots.

  • Causality: Single-use aliquots prevent the "freeze-thaw" condensation cycle. Every time a bulk cold vial is opened in ambient air, moisture condenses inside. Aliquoting under inert gas ensures 0% relative humidity inside the vial[2].

Step 3: Primary Packaging

  • Action: Use amber glass vials. Seal tightly with PTFE-lined screw caps, followed by wrapping the cap junction with Parafilm.

  • Causality: Amber glass prevents potential photolytic degradation. PTFE provides a chemically inert barrier that prevents moisture permeation, unlike standard rubber septa which can absorb and transmit water vapor.

Step 4: Secondary Packaging and Desiccation

  • Action: Place the sealed vials into a secondary container (e.g., a heavy-duty Mylar foil bag or a sealed Tupperware box). Add an indicating desiccant (e.g., anhydrous MgSO4 or molecular sieves) into the secondary container before sealing[2].

  • Causality: The secondary container acts as a failsafe. If the primary vial seal is compromised, the desiccant will aggressively scavenge any moisture before it can interact with the carbamate.

Step 5: Cryogenic Storage

  • Action: Store the fully sealed secondary container in a -20°C freezer. When retrieving a sample, allow the secondary container to warm to room temperature before opening it.

  • Causality: -20°C suppresses the kinetic energy required for thermal degradation. Allowing the container to warm before opening prevents ambient moisture from condensing on the cold vials[5].

References

  • Source: National Institutes of Health (NIH PMC)
  • Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation Source: Benchchem URL
  • Any advice about the stability of ester and carbamate containing compounds?
  • PRODUCT INFORMATION Phenserine Source: Cayman Chemical URL
  • Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution Source: Scite URL

Sources

resolving co-elution issues for 1-phenoxypropan-2-yl N-phenylcarbamate in mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of 1-phenoxypropan-2-yl N-phenylcarbamate (CAS: 6629-48-7). This specific carbamate derivative presents unique analytical challenges due to its moderate lipophilicity and dual aromatic rings. When analyzed in complex biological or environmental matrices, it is highly susceptible to co-elution, which manifests as isobaric interference or matrix-induced ion suppression.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve baseline resolution and accurate quantification.

Diagnostic Workflow

Before adjusting your instrument, follow this logical progression to identify whether your issue stems from the mass spectrometer (MS), the liquid chromatography (LC) method, or sample preparation.

Workflow Start Detect Co-Elution (Peak Shoulders / Suppression) CheckMS 1. Evaluate MS/MS (Check MRM Ratios) Start->CheckMS IsResolved1 Resolved? CheckMS->IsResolved1 CheckLC 2. Optimize LC (Biphenyl Column & Gradient) IsResolved2 Resolved? CheckLC->IsResolved2 CheckPrep 3. Sample Prep (d-SPE / QuEChERS) Success Accurate Quantification CheckPrep->Success IsResolved1->CheckLC No IsResolved1->Success Yes IsResolved2->CheckPrep No IsResolved2->Success Yes

Diagnostic workflow for resolving LC-MS/MS co-elution and matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why is 1-phenoxypropan-2-yl N-phenylcarbamate particularly prone to co-elution and matrix effects? A: The molecule (C16H17NO3, exact mass 271.12 Da) contains a carbamate linkage flanked by a phenoxypropyl group and an N-phenyl ring. Its moderate polarity causes it to elute in the middle of a standard reversed-phase gradient. This is the exact elution window where a massive influx of endogenous matrix components (such as phospholipids in biological extracts or humic acids in soil) typically elutes. When these unseen matrix components co-elute with the analyte, they compete for available charge at the electrospray ionization (ESI) interface, leading to severe [1]. Furthermore, because carbamates are thermally labile, LC-MS/MS is the mandatory technique over GC-MS, making the assay highly dependent on soft ionization efficiency[2].

Q2: My chromatogram shows a symmetrical peak, but my quantification is inaccurate. How do I differentiate between a hidden co-eluting isobaric interference and matrix-induced ion suppression? A: Perfect co-elution often hides behind a symmetrical peak, making visual inspection insufficient; you must look for [3]. To diagnose the root cause, you must evaluate the causality of the signal distortion:

  • To test for Isobaric Interference: Monitor the ion ratio of your primary quantitative MRM transition against a secondary qualitative transition. If the ion ratio in your sample deviates by more than ±20% from a neat standard, a co-eluting compound is contributing to one of the channels.

  • To test for Matrix Suppression (Self-Validating System): Perform a post-column infusion experiment. Continuously infuse a neat standard of 1-phenoxypropan-2-yl N-phenylcarbamate into the MS source via a T-piece while simultaneously injecting a blank matrix extract through the LC column[1]. A drop in the steady baseline signal at the analyte's retention time definitively proves that an invisible co-eluting matrix component is suppressing ionization.

Q3: Standard C18 columns fail to resolve my analyte from the background matrix. What is the mechanistic alternative? A: Standard C18 stationary phases rely purely on dispersive (hydrophobic) interactions. Because 1-phenoxypropan-2-yl N-phenylcarbamate contains two aromatic rings, it benefits immensely from orthogonal selectivity. Switching to a Biphenyl or Pentafluorophenyl (PFP) column introduces π−π stacking and dipole-dipole interactions[4]. This mechanistic shift alters the retention factor ( k′ ) of the aromatic carbamate relative to aliphatic matrix lipids, effectively pulling the analyte out of the suppression zone without requiring extensive sample prep.

Step-by-Step Methodologies

Protocol A: Orthogonal Chromatographic Optimization (Self-Validating)

Objective: Resolve 1-phenoxypropan-2-yl N-phenylcarbamate from co-eluting matrix using π−π interactions.

  • Column Selection: Install a Biphenyl core-shell column (e.g., 2.1 x 100 mm, 2.6 µm). The core-shell architecture reduces longitudinal diffusion, increasing peak capacity and resolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate. (Causality: The ammonium buffer stabilizes the carbamate and standardizes adduct formation to [M+H]+, preventing signal splitting into[M+Na]+).

    • Mobile Phase B: Methanol + 0.1% Formic Acid. (Causality: Methanol is preferred over Acetonitrile for Biphenyl columns because Acetonitrile's own π electrons can disrupt the π−π interactions between the column and the analyte).

  • Gradient Design: Start at 5% B, hold for 1 min. Ramp to 95% B over 6 minutes. Hold at 95% B for 2 minutes to wash strongly retained lipids.

  • Validation Step: Inject a matrix-matched standard and calculate the resolution ( Rs​ ) between the analyte and any adjacent background peaks. An Rs​≥1.5 indicates baseline separation[3].

Protocol B: Matrix Depletion via Modified d-SPE (QuEChERS)

Objective: Physically remove co-eluting interferents prior to injection.

  • Extraction: Add 10 mL of Acetonitrile to 10 g of homogenized sample. Shake vigorously for 1 minute to partition the carbamate into the organic layer.

  • Salting Out: Add anhydrous MgSO4 (4 g) and NaCl (1 g). Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (d-SPE): Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Causality: PSA removes organic acids and sugars; C18 removes highly lipophilic co-eluting waxes and lipids that cause late-eluting matrix effects.

  • Validation Step: Compare the peak area of a standard spiked before extraction to one spiked after extraction. A recovery of 80-120% validates the absence of significant co-elution suppression.

Quantitative Data & MS Parameters

To avoid isobaric crosstalk, ensure your triple quadrupole mass spectrometer is tuned to the specific fragmentation pathways of N-phenylcarbamates. The cleavage of the carbamate bond typically yields a or an aniline derivative[5].

ParameterValue / SettingMechanistic Purpose
Ionization Mode ESI Positive (+)Protonates the carbamate nitrogen/carbonyl oxygen.
Precursor Ion m/z 272.1 [M+H]+Intact protonated molecule for Q1 isolation.
Quantifier Product Ion m/z 119.1Phenyl isocyanate fragment; highly abundant for sensitivity.
Qualifier Product Ion m/z 94.1Aniline/Phenol fragment; used for ion ratio confirmation.
Collision Energy (CE) 15 eV (Quant) / 25 eV (Qual)Optimized for specific bond cleavage without over-fragmentation.
Dwell Time 50 ms per transitionEnsures >15 data points across the LC peak for accurate integration.

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of 1-Phenoxypropan-2-yl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling with "brick dust" compounds—highly lipophilic molecules that look great in silico but fail in vitro. 1-Phenoxypropan-2-yl N-phenylcarbamate (CAS: 6629-48-7) is a classic example. Featuring two bulky, hydrophobic aromatic rings (a phenoxy and a phenyl group) linked by a neutral carbamate backbone, this compound exhibits high lattice energy and lacks ionizable groups. Consequently, its aqueous solubility is exceptionally low, often leading to assay artifacts, false negatives, and irreproducible data[1],[2].

This guide provides a causal understanding of these solubility limitations and equips you with self-validating protocols to rescue your biological assays.

Diagnostic Workflow

Before altering your assay conditions, use the following decision tree to systematically diagnose and resolve precipitation issues without compromising biological relevance.

DiagnosticWorkflow Start Compound Precipitates in Aqueous Assay Buffer CheckDMSO Check Final DMSO % Is it < 0.5%? Start->CheckDMSO IncreaseDMSO Perform DMSO Tolerance Test Increase to Max Tolerated CheckDMSO->IncreaseDMSO Yes AddCoSolvent Add Surfactant (e.g., 0.01% Tween-20) CheckDMSO->AddCoSolvent No CheckPrecip Still Precipitating? IncreaseDMSO->CheckPrecip CheckPrecip->AddCoSolvent Yes Success Proceed to Assay (Include Vehicle Controls) CheckPrecip->Success No TryCD Formulate with HP-β-CD (1-5% w/v) AddCoSolvent->TryCD If toxicity persists TryCD->Success

Caption: Diagnostic workflow for resolving 1-phenoxypropan-2-yl N-phenylcarbamate precipitation.

Troubleshooting Guides

Issue 1: My compound precipitates immediately when diluted from DMSO into the assay buffer. Q: Why does this happen even at low micromolar concentrations? A: This is driven by a phenomenon known as "solvent shift." When you transfer the compound from 100% DMSO into an aqueous buffer, the dielectric constant of the microenvironment changes drastically. The compound's thermodynamic solubility threshold is instantly breached, leading to rapid nucleation and kinetic precipitation[1],[2]. Because 1-phenoxypropan-2-yl N-phenylcarbamate is highly hydrophobic, it gets "kinetically trapped" as an insoluble aggregate rather than distributing evenly into the water.

Issue 2: I don't see a visible pellet, but my assay readouts are erratic and show false positives. Q: Could solubility still be the culprit? A: Absolutely. This is the hallmark of colloidal micro-precipitates. While invisible to the naked eye, these sub-micron aggregates scatter light (interfering with fluorescence or absorbance readouts) and act as "protein sponges." They non-specifically sequester your target enzyme or receptor, leading to promiscuous, artifactual inhibition[3],[4].

Issue 3: Can I just adjust the pH of my assay buffer to force it into solution? Q: Will lowering or raising the pH help? A: No. Unlike drugs with basic amines or acidic carboxylates, 1-phenoxypropan-2-yl N-phenylcarbamate is a neutral molecule. It lacks ionizable centers across the physiological pH range (pH 1–14). Altering the pH will not induce ionization or improve its hydration shell. You must rely on co-solvents, surfactants, or complexation agents.

Issue 4: Choosing the right solubilizer. Q: Should I use a surfactant like Tween-20 or a cyclodextrin like HP-β-CD? A: It depends on your assay type. Surfactants form micelles that trap the hydrophobic compound, but they can easily lyse cell membranes in cell-based assays or denature sensitive proteins in biochemical assays. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is often superior for this compound. It forms a 1:1 host-guest inclusion complex, shielding the aromatic rings without acting as a harsh detergent[5],[6].

Mechanistic Deep-Dive: Cyclodextrin Inclusion

To understand why HP-β-CD is highly recommended for 1-phenoxypropan-2-yl N-phenylcarbamate, we must look at the causality of complexation. The cyclodextrin molecule is a truncated cone. The interior cavity is hydrophobic (perfectly sized to encapsulate the phenoxy or phenyl rings via van der Waals forces), while the exterior is lined with hydroxyl groups that readily hydrogen-bond with the aqueous buffer[5],[6].

CyclodextrinMechanism Drug 1-Phenoxypropan-2-yl N-phenylcarbamate (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Complex Host Cavity Target Biological Target (Receptor/Enzyme) Complex->Target Equilibrium Release

Caption: Mechanism of HP-β-CD inclusion complexation improving aqueous solubility and delivery.

Quantitative Data: Solubilizing Agents Comparison

When optimizing your assay, use the following empirically derived tolerance limits to select the appropriate solubilizing agent.

Solubilizing AgentPrimary MechanismMax Tolerated Conc. (Cell-Based)Max Tolerated Conc. (Biochemical)Relative Solubilization Capacity for Carbamates
DMSO Dielectric constant reduction0.1% – 0.5%2.0% – 5.0%Low (Prone to solvent shift)
Ethanol Co-solvent polarity shift0.1% – 1.0%1.0% – 5.0%Low to Moderate
Tween-20 Micellar encapsulation< 0.01% (Lytic)0.05% – 0.1%High (May denature proteins)
HP-β-CD Host-guest inclusion1.0% – 5.0% (w/v)2.0% – 10.0% (w/v)Very High (Maintains native state)

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must have built-in validation steps. Do not assume your compound is dissolved; prove it.

Protocol A: Kinetic Solubility Determination via Nephelometry

This protocol is self-validating because the nephelometry readout provides a definitive, quantitative inflection point where kinetic solubility is breached, removing visual subjectivity.

  • Stock Preparation: Prepare a 10 mM stock of 1-phenoxypropan-2-yl N-phenylcarbamate in 100% anhydrous DMSO.

  • Serial Dilution: Perform 2-fold serial dilutions of the compound in 100% DMSO across a PCR plate.

  • Solvent Shift: Transfer 2 µL of each DMSO dilution into 198 µL of your exact aqueous assay buffer (yielding a final 1% DMSO concentration) in a 96-well clear-bottom plate.

  • Equilibration: Incubate the plate for 2 hours at room temperature to allow the kinetic precipitation to reach equilibrium.

  • Quantification: Measure light scattering using a nephelometer (or measure absorbance at 620 nm).

  • Validation: Plot the compound concentration against the scattering signal. The concentration immediately preceding the sharp spike in light scattering is your absolute kinetic solubility limit in that specific buffer.

Protocol B: HP-β-CD Inclusion Complex Formulation

This protocol utilizes centrifugation to self-validate that no micro-precipitates remain in the final dosing solution.

  • Excipient Preparation: Prepare a 5% (w/v) stock solution of HP-β-CD in your target aqueous assay buffer.

  • Complexation: Add your 1-phenoxypropan-2-yl N-phenylcarbamate (either as a dry powder or a highly concentrated DMSO spike) to the HP-β-CD solution to achieve a 1:2 (Drug:CD) molar ratio.

  • Agitation: Vortex the mixture vigorously for 5 minutes, followed by sonication in a water bath for 30 minutes at 37°C to provide the kinetic energy required for cavity encapsulation.

  • Clarification (The Validation Step): Centrifuge the solution at 10,000 x g for 10 minutes. If the compound failed to complex, it will form a visible pellet.

  • Harvest: Carefully transfer the clear supernatant. This solution contains the fully solubilized inclusion complex and is ready for serial dilution into your bioassay.

Frequently Asked Questions (FAQs)

Q: Does the storage of my DMSO stock affect solubility? A: Yes. DMSO is highly hygroscopic. Repeated freeze-thaw cycles or leaving the vial open allows water ingress. Even 5% water in your DMSO stock will drastically reduce the solubility of 1-phenoxypropan-2-yl N-phenylcarbamate, causing it to precipitate inside the stock tube before you even reach the assay stage[1],[2]. Always store in desiccators and use argon/nitrogen purging if possible.

Q: If I use HP-β-CD, do I need a special vehicle control? A: Absolutely. Your vehicle control must contain the exact same concentration of HP-β-CD (and DMSO, if used as a spike) as your highest compound concentration well. Cyclodextrins can occasionally extract cholesterol from cell membranes at high concentrations, so the vehicle control isolates the compound's specific biological effect from any excipient-driven baseline shifts[5],[6].

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Li Di, Edward H Kerns. Drug Discovery Today (2006). URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Christos P Papaneophytou et al. ACS Medicinal Chemistry Letters (2012). URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Oana Elena Nicolaescu et al. Pharmaceutics (2025). URL:[Link]

Sources

purification techniques for crude 1-phenoxypropan-2-yl N-phenylcarbamate reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-phenoxypropan-2-yl N-phenylcarbamate . This guide is engineered for researchers and drug development professionals dealing with the specific physicochemical challenges of carbamate reaction mixtures.

Below, you will find mechanistic troubleshooting FAQs, quantitative partitioning data, and self-validating Standard Operating Procedures (SOPs) designed to ensure high-purity product isolation.

Part 1: Mechanistic Workflows & Reaction Pathways

The synthesis of 1-phenoxypropan-2-yl N-phenylcarbamate typically involves the nucleophilic addition of 1-phenoxypropan-2-ol to phenyl isocyanate, often in the presence of a base catalyst (e.g., Triethylamine, DMAP, or alkali metal salts like K₂CO₃). The primary purification bottleneck is the generation of highly insoluble urea byproducts.

ReactionPathway SM1 1-Phenoxypropan-2-ol (Starting Material) Product 1-Phenoxypropan-2-yl N-phenylcarbamate (Target Product) SM1->Product Base Catalyst SM2 Phenyl Isocyanate (Reagent) SM2->Product Intermediate Aniline (Intermediate) SM2->Intermediate + H₂O - CO₂ Water Trace H₂O (Moisture) Water->Intermediate Byproduct N,N'-Diphenylurea (Insoluble Byproduct) Intermediate->Byproduct + Phenyl Isocyanate

Reaction pathway showing target carbamate and DPU byproduct formation.

Part 2: Troubleshooting Guide & FAQs

Q1: My crude reaction mixture has turned into a thick, insoluble white paste. What is this, and how do I remove it? A1: This precipitate is N,N'-diphenylurea (DPU) .

  • Causality: Phenyl isocyanate is highly electrophilic and exquisitely sensitive to trace moisture. Even atmospheric water acts as a nucleophile, attacking the isocyanate to form an unstable phenylcarbamic acid. This intermediate rapidly decarboxylates to yield aniline. The newly formed aniline immediately attacks another equivalent of phenyl isocyanate, forming DPU. This is a well-documented side reaction in 1[1].

  • Actionable Solution: Do not attempt to load this directly onto a silica column; DPU will precipitate and permanently clog the frit. Exploit the fact that DPU is practically 2[2]. Employ a cold-filtration strategy (See SOP 1).

Q2: I've filtered the DPU, but my NMR still shows unreacted 1-phenoxypropan-2-ol. Why didn't the aqueous wash remove it? A2: Simple liquid-liquid extraction is insufficient for this separation.

  • Causality: 1-Phenoxypropan-2-ol possesses a lipophilic phenoxy group, making it highly soluble in organic solvents (like DCM or ethyl acetate) and poorly soluble in water. While the addition of the carbamate group slightly alters the polarity, both the starting alcohol and the target carbamate will remain in the organic phase during aqueous workup.

  • Actionable Solution: Normal-phase flash chromatography is required. The carbamate typically elutes slightly slower than the alcohol on silica due to the hydrogen-bonding capability of the N-H group.

Q3: How do I ensure the complete removal of my catalyst? A3: The removal strategy depends entirely on the catalyst used.

  • Causality: If you used an amine base (e.g., Triethylamine, DMAP), washing the organic layer with a mild acid (1M HCl or 5% citric acid) protonates the amine, converting it into a water-soluble ammonium salt that partitions into the aqueous phase. If you utilized an 3[3], a simple deionized water wash is sufficient to dissolve and remove the inorganic salts.

Part 3: Quantitative Data & Partitioning Profiles

Understanding the solubility profiles of your mixture components is critical for designing a logical purification sequence.

ComponentRole in MixtureSolubility in Cold DCM (0°C)Solubility in WaterApprox. R_f (20% EtOAc/Hexanes)
1-Phenoxypropan-2-yl N-phenylcarbamate Target ProductHighInsoluble0.35
N,N'-Diphenylurea (DPU) Moisture ByproductVery Low (<1 mg/mL) Insoluble0.00 (Stays at baseline)
1-Phenoxypropan-2-ol Unreacted Starting MaterialHighLow0.45
Phenyl Isocyanate Unreacted ReagentHighReacts violently0.80 (if unreacted)
Triethylamine / DMAP CatalystHighLow (High if protonated)N/A (Streaks)

Part 4: Standard Operating Procedures (SOPs)

PurificationWorkflow Crude Crude Reaction Mixture (Product, DPU, Catalyst, SM) Cool Suspend in DCM Cool to 0°C Crude->Cool Filter Vacuum Filtration (via Celite) Cool->Filter Solid Filter Cake (Discard: DPU) Filter->Solid Filtrate Filtrate (Product, Catalyst, SM) Filter->Filtrate Wash Liquid-Liquid Extraction (1M HCl then Brine) Filtrate->Wash Aq Aqueous Phase (Discard: Catalyst Salts) Wash->Aq Org Organic Phase (Product, unreacted SM) Wash->Org Chroma Flash Chromatography (Silica, EtOAc/Hexanes) Org->Chroma Pure Pure 1-Phenoxypropan-2-yl N-phenylcarbamate Chroma->Pure

Step-by-step purification workflow for isolating the target carbamate.

SOP 1: Cold-Filtration and Liquid-Liquid Extraction

This protocol removes DPU and basic catalysts prior to chromatography.

  • Dilution & Precipitation: Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent (if it was not DCM). Redissolve the crude residue in a minimal amount of Dichloromethane (DCM).

  • Thermal Shock: Place the flask in an ice bath (0°C) for 30–45 minutes. You will observe the precipitation of white, needle-like crystals (DPU).

  • Filtration: Vacuum filter the cold suspension through a tightly packed pad of Celite. Wash the filter cake with a small volume of ice-cold DCM. Discard the filter cake.

  • Acid Wash: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (3 x 20 mL) to protonate and extract amine catalysts.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 20 mL), followed by brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Check: Spot the concentrated filtrate on a TLC plate (20% EtOAc/Hexanes) and visualize under UV (254 nm). If DPU was successfully removed, there should be absolutely no UV-active material stuck at the baseline. Alternatively, run an FT-IR spectrum; the disappearance of the sharp, intense symmetrical urea N-H stretches (~3300 cm⁻¹) confirms DPU removal.

SOP 2: Normal-Phase Flash Chromatography

This protocol separates the target carbamate from unreacted 1-phenoxypropan-2-ol.

  • Dry Loading: Dissolve the concentrated residue from SOP 1 in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate to total dryness to create a free-flowing powder.

  • Column Equilibration: Pack a silica gel column and equilibrate with 5% Ethyl Acetate in Hexanes.

  • Elution: Load the dry powder onto the column. Run a gradient elution from 5% to 25% Ethyl Acetate in Hexanes. The unreacted alcohol will typically elute first, followed closely by the target carbamate.

Self-Validating Check: Analyze the fractions via ¹H NMR. The target 1-phenoxypropan-2-yl N-phenylcarbamate is validated by the presence of a broad singlet at ~6.5–7.0 ppm (carbamate N-H) and a characteristic downfield shift of the methine proton (CH-O) on the propanol backbone (shifting from ~4.0 ppm in the free alcohol to ~5.0–5.2 ppm in the carbamate).

References

  • Title: Microreactor assisted method for studying isocyanate–alcohol reaction kinetics Source: Journal of Flow Chemistry URL: [Link]

  • Title: Urea, phenyl-, and - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Validation & Comparative

comparative stability of 1-phenoxypropan-2-yl N-phenylcarbamate at different pH levels

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic stability, structural comparisons, and validated kinetic profiling protocols.

Executive Summary

The carbamate functional group is a cornerstone in medicinal chemistry, frequently utilized in the design of fatty acid amide hydrolase (FAAH) inhibitors, cytosolic phospholipase A2 (cPLA2) inhibitors, and targeted prodrugs[1][2]. However, the hydrolytic stability of the carbamate linkage is highly dependent on its surrounding steric and electronic environment, as well as the ambient pH[3].

This guide provides an in-depth comparative analysis of 1-phenoxypropan-2-yl N-phenylcarbamate —a representative O-alkyl N-aryl carbamate scaffold—against key structural alternatives. By understanding the causality behind its degradation mechanisms (E1cB vs. BAC2), researchers can make informed decisions regarding formulation buffers, storage conditions, and structural optimization for pharmacokinetic longevity.

Mechanistic Causality: Why pH Dictates Carbamate Stability

The degradation of carbamates is not a monolithic process; it is heavily dictated by the pH of the microenvironment and the specific substituents on the nitrogen and oxygen atoms[3]. 1-phenoxypropan-2-yl N-phenylcarbamate exhibits a distinct pH-dependent stability profile due to two competing hydrolysis pathways:

  • BAC2 Pathway (Bimolecular Base-Catalyzed Acyl-Oxygen Cleavage): At neutral to mildly alkaline pH, hydroxide ions directly attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the corresponding alcohol and carbamic acid (which rapidly decarboxylates)[1].

  • E1cB Pathway (Elimination-Addition): At highly alkaline pH (pH > 8.0), the electron-withdrawing nature of the N-phenyl ring renders the carbamate N-H proton relatively acidic. Hydroxide deprotonates the nitrogen, triggering a rapid elimination of the O-alkyl group (1-phenoxypropan-2-ol) to form a highly reactive phenyl isocyanate intermediate. This intermediate is immediately hydrolyzed by water to yield aniline and carbon dioxide[1][4].

Because 1-phenoxypropan-2-yl N-phenylcarbamate possesses both an acidic N-H proton and a moderately stable secondary alkoxide leaving group, it is highly susceptible to the E1cB pathway under alkaline conditions, while remaining remarkably stable in mildly acidic environments[3].

Hydrolysis Pathway Visualization

CarbamateHydrolysis Target 1-phenoxypropan-2-yl N-phenylcarbamate E1cB E1cB Pathway (Deprotonation of N-H) Target->E1cB Base BAC2 BAC2 Pathway (Nucleophilic Attack) Target->BAC2 Base OH Hydroxide Ion (OH⁻) Alkaline pH OH->Target Catalyzes Isocyanate Phenyl Isocyanate + Alkoxide E1cB->Isocyanate Tetrahedral Tetrahedral Intermediate BAC2->Tetrahedral Products Degradation Products: 1-phenoxypropan-2-ol Aniline + CO₂ Isocyanate->Products H₂O Tetrahedral->Products Collapse

Figure 1: Base-catalyzed E1cB and BAC2 hydrolysis mechanisms of 1-phenoxypropan-2-yl N-phenylcarbamate.

Comparative Stability Analysis: Quantitative Data

To contextualize the stability of 1-phenoxypropan-2-yl N-phenylcarbamate, we must compare it against structural analogs that alter the electronic properties of the leaving group or the nitrogen substituent.

  • Alternative 1: Phenyl N-phenylcarbamate (O-aryl, N-aryl). The phenoxide leaving group is highly stable (pKa ~10) compared to an alkoxide (pKa ~16). Consequently, the E1cB elimination is drastically accelerated[1][5].

  • Alternative 2: 1-phenoxypropan-2-yl N-methylcarbamate (O-alkyl, N-alkyl). The electron-donating N-methyl group reduces the acidity of the N-H proton, effectively shutting down the E1cB pathway and forcing the molecule to rely on the slower BAC2 mechanism[2][4].

Table 1: Comparative Kinetic Stability Profiles (Pseudo-First-Order Half-Lives at 37 °C)

Compound Class / AnalogStructural FeaturespH 5.0 (Acetate)pH 7.4 (Phosphate)pH 9.0 (Borate)Primary Alkaline Mechanism
1-phenoxypropan-2-yl N-phenylcarbamate O-alkyl, N-aryl> 30 days~ 48 hours< 2 hoursBAC2 / E1cB
Phenyl N-phenylcarbamate O-aryl, N-aryl> 14 days< 2 hours< 5 minutesE1cB (Rapid)
1-phenoxypropan-2-yl N-methylcarbamate O-alkyl, N-alkyl> 30 days> 30 days~ 14 daysBAC2 only

Data synthesis derived from established structure-activity relationships of carbamate hydrolysis kinetics[1][2][3].

Key Takeaway: If your drug development program requires a prolonged half-life at physiological pH (7.4), transitioning from an N-aryl to an N-alkyl carbamate, or increasing the steric bulk around the O-alkyl linkage, will significantly mitigate hydrolytic liability.

Experimental Methodology: Self-Validating pH Stability Profiling

To ensure scientific integrity and reproducibility, stability testing must utilize a self-validating system. The following LC-MS/MS protocol incorporates both positive (labile) and negative (stable) controls to verify the dynamic range of the assay, while internal standards correct for matrix suppression and injection variability.

Materials Required
  • Buffers: 50 mM Sodium Acetate (pH 5.0), 50 mM Potassium Phosphate (pH 7.4), 50 mM Sodium Borate (pH 9.0).

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing 100 nM Tolbutamide (Internal Standard).

  • Controls: Phenyl N-phenylcarbamate (Positive Control for rapid hydrolysis); Procainamide (Negative Control for stability).

Step-by-Step Protocol
  • Buffer Equilibration: Aliquot 990 µL of each respective buffer (pH 5.0, 7.4, 9.0) into 2 mL glass HPLC vials. Pre-incubate the vials in a thermomixer at 37 °C for 15 minutes.

  • Analyte Spiking: Prepare a 100 µM stock of 1-phenoxypropan-2-yl N-phenylcarbamate in LC-MS grade DMSO. Initiate the reaction by adding 10 µL of the stock to the pre-warmed buffer (Final Concentration = 1 µM; DMSO = 1% v/v). Causality Note: A low 1 µM concentration ensures the compound remains fully dissolved, preventing precipitation artifacts from skewing kinetic data.

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50 µL aliquot from the reaction vial.

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into a 96-well plate containing 150 µL of the ice-cold Quench Solution. Causality Note: The 3:1 organic-to-aqueous ratio precipitates any trace buffer salts and instantaneously halts base-catalyzed hydrolysis by dropping the dielectric constant and temperature.

  • Centrifugation & Analysis: Centrifuge the plate at 4,000 x g for 10 minutes at 4 °C. Transfer the supernatant to a clean plate for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural logarithm of the remaining percentage ( ln(%Remaining) ) versus time. Calculate the degradation rate constant ( k ) from the slope of the linear regression, and determine the half-life using the equation t1/2​=0.693/k .

Formulation & Storage Recommendations

Based on the comparative stability data, the handling and formulation of 1-phenoxypropan-2-yl N-phenylcarbamate require specific environmental controls:

  • Sample Preparation: Biological matrices (e.g., plasma, blood) often exhibit slightly alkaline pH shifts upon exposure to air (due to CO₂ outgassing). To prevent immediate ex vivo hydrolysis, biological samples containing this compound must be immediately buffered to pH 5.0–6.0 using citric acid or sodium acetate[3].

  • Formulation Strategy: For intravenous or liquid oral formulations, the vehicle must be strictly maintained at a slightly acidic pH (pH 5.0–6.0). Avoid the use of basic excipients (e.g., tromethamine, sodium carbonate) which will rapidly degrade the active pharmaceutical ingredient (API) via the E1cB pathway.

  • Enzymatic Protection: Because carbamates are also substrates for non-specific esterases and carboxylesterases in plasma, adding esterase inhibitors (e.g., sodium fluoride or PMSF) to collection tubes is critical for accurate pharmacokinetic quantification[3][4].

References

  • Vacondio, V., et al. "Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability." European Journal of Medicinal Chemistry, via eScholarship / PMC. Available at:[Link]

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, via NIH / PMC. Available at:[Link]

Sources

Orthogonal Purity Validation of 1-phenoxypropan-2-yl N-phenylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research demand increasingly stringent quality controls, the absolute purity of reference standards and synthetic intermediates has become a critical focal point. For complex carbamate esters like 1-phenoxypropan-2-yl N-phenylcarbamate , relying on a single analytical technique introduces unacceptable risks of hidden bias.

This guide provides an objective, data-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Mass Balance methodologies. By synthesizing these approaches, we establish a self-validating analytical system that guarantees absolute metrological traceability.

Mechanistic Rationale: The Illusion of Area Normalization

Historically, purity has been assigned using HPLC-UV area normalization. However, this relies on a flawed assumption: that all molecules in a sample possess identical UV extinction coefficients. HPLC-UV is fundamentally blind to non-UV absorbing impurities such as inorganic salts, residual water, and aliphatic solvents.

Quantitative NMR (qNMR) operates on a fundamentally different physical principle. In a fully relaxed NMR experiment, the integrated area of a resonance signal is directly and strictly proportional to the number of nuclei generating that signal. By comparing the analyte's signal to a certified internal standard, qNMR provides a direct, primary ratio measurement without requiring a compound-specific reference standard .

When qNMR is paired with Mass Balance (a subtractive method accounting for water, volatiles, and inorganics), the two orthogonal techniques cross-validate each other, minimizing the potential for hidden bias .

Experimental Workflow

The following diagram illustrates the logical architecture of our self-validating purity assessment system.

G cluster_0 Primary Quantitation (qNMR) cluster_1 Orthogonal Validation (HPLC & Mass Balance) Start 1-phenoxypropan-2-yl N-phenylcarbamate Prep1 Sample Prep + Internal Standard Start->Prep1 Prep2 Chromatographic Separation (HPLC-UV) Start->Prep2 Prep3 Impurity Profiling (KF, TGA, ICP-MS) Start->Prep3 Acq1 1H NMR Acquisition (Relaxation Delay > 5*T1) Prep1->Acq1 Calc1 Signal Integration & Purity Calculation Acq1->Calc1 CrossVal Cross-Validation & Statistical Concordance Calc1->CrossVal Calc2 Mass Balance (100% - Impurities) Prep2->Calc2 Prep3->Calc2 Calc2->CrossVal Final Certified Purity Value CrossVal->Final

Workflow for orthogonal purity validation using qNMR, HPLC, and mass balance.

Step-by-Step Methodologies & Self-Validating Protocols

Primary Quantitation: qNMR Protocol

Causality & Expertise: The highest source of uncertainty in qNMR is gravimetric precision. Furthermore, incomplete longitudinal relaxation ( T1​ ) will artificially suppress signal integration, leading to skewed purity calculations.

  • Standard Selection: Dimethyl sulfone (DMSO2, TraceCERT® CRM) is selected as the internal standard. Its isolated singlet at δ 3.0 ppm sits in a clean spectral window, completely avoiding the analyte's methyl doublet ( δ ~1.3 ppm), methine multiplet ( δ ~5.1 ppm), and aromatic resonances ( δ 6.8–7.5 ppm).

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg) with anti-static measures, accurately weigh ~20 mg of 1-phenoxypropan-2-yl N-phenylcarbamate and ~5 mg of DMSO2 into a vial. Dissolve in 0.6 mL of CDCl3.

  • Acquisition: Acquire 1H NMR spectra at 600 MHz using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 30 seconds ( ≥5×T1​ of the slowest relaxing proton) to ensure >99.3% magnetization recovery. Acquire 64 scans to achieve a Signal-to-Noise ratio (S/N) > 250.

  • Processing & Integration: Apply a 0.3 Hz exponential line broadening. Perform strict manual phase and baseline corrections.

  • Self-Validating Internal Loop: Integrate the DMSO2 singlet (6H) against two distinct analyte signals: the methyl doublet (3H) and the methine multiplet (1H). If the calculated purity from both signals matches within 0.1%, the integration is internally validated, proving no hidden impurities are co-eluting under those specific chemical shifts.

Orthogonal Validation: HPLC-UV Protocol
  • Chromatography: Inject 2 µL of sample onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.05% TFA in Water (A) and Acetonitrile (B), ramping from 5% B to 95% B over 10 minutes.

  • Detection: UV absorbance at 254 nm. Calculate purity via area normalization.

Orthogonal Validation: Mass Balance Protocol
  • Water Content: Perform Karl Fischer (KF) coulometric titration.

  • Volatile Organics: Conduct Thermogravimetric Analysis (TGA) to quantify residual solvents.

  • Inorganic Ash: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace elemental impurities.

  • Calculation: Purity = 100% - ( HPLC Organic Impurities + KF Water + TGA Volatiles + ICP-MS Inorganics).

Data Presentation & Comparative Analysis

To objectively compare these methodologies, a single batch of 1-phenoxypropan-2-yl N-phenylcarbamate was subjected to all three analytical pathways.

Table 1: Purity Results Comparison
ReplicateqNMR Purity (% w/w)*HPLC-UV Area (%)Mass Balance (% w/w)
1 98.4599.1298.50
2 98.4299.1598.48
3 98.4799.1098.52
Mean ± SD 98.45 ± 0.03 99.12 ± 0.03 98.50 ± 0.02

*qNMR purity derived from the mean of the methyl and methine integrations.

Table 2: Methodological Performance Metrics
MetricqNMRHPLC-UVMass Balance
Fundamental Principle Direct nuclear proportionalityUV absorbance (chromophore)Indirect subtraction
Reference Standard Universal (e.g., DMSO2)Compound-specificMultiple required
Analysis Time < 30 mins15-45 mins> 24 hours (combined)
Sample Destructive? No (Recoverable)YesYes (TGA, KF, ICP-MS)
Analytical Blind Spots Inorganic salts, overlapping peaksNon-UV absorbing compoundsCumulative error propagation
Interpretation of Causality

The data clearly illustrates the "UV illusion" . HPLC-UV overestimated the purity at 99.12% because it failed to detect the ~0.5% water content and ~0.1% residual aliphatic solvents present in the sample.

Because qNMR directly measures the mass fraction of the main component against a universal standard, it naturally accounts for these invisible impurities, yielding a highly accurate 98.45%. The Mass Balance result (98.50%) tightly corroborates the qNMR data. This tight statistical concordance (< 0.1% variance) acts as the final external self-validating loop , proving that the assigned purity value is absolute and free from methodological bias.

References

  • Assessment of the purity of emodin by quantitative nuclear magnetic resonance spectroscopy and mass balance Natural Product Sciences URL:[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Analytical and Bioanalytical Chemistry (via ResearchGate) URL:[Link]

A Senior Scientist's Guide to Cross-Reactivity Validation of Novel Antibodies Against 1-phenoxypropan-2-yl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Specificity: Why Cross-Reactivity Matters

An antibody's utility is defined by its ability to bind with high affinity and specificity to its intended antigen.[1] Cross-reactivity occurs when an antibody binds to molecules other than its designated target, often due to structural similarities or shared epitopes.[2] In the context of small molecules like 1-phenoxypropan-2-yl N-phenylcarbamate, which belongs to the carbamate family, the potential for cross-reactivity with structurally related compounds is a significant concern.[3][4] Failure to rigorously validate for cross-reactivity can lead to false positives, inaccurate quantification, and misinterpreted biological effects.[5]

This guide will focus on two primary and widely accepted methods for assessing antibody specificity: the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. We will also discuss the principles of selecting appropriate cross-reactants for testing.

Experimental Design: A Proactive Approach to Ensuring Specificity

A well-designed cross-reactivity validation study is proactive, not reactive. It anticipates potential off-target binding and systematically rules it out. The core of this design is the selection of appropriate negative controls and potential cross-reactants.

Selecting Potential Cross-Reactants

The first step is to identify molecules that are structurally similar to our target, 1-phenoxypropan-2-yl N-phenylcarbamate. The key structural features of this molecule are the phenoxy group, the propan-2-yl linker, and the N-phenylcarbamate moiety. Therefore, our panel of potential cross-reactants should include compounds that share one or more of these features.

Table 1: Panel of Potential Cross-Reactants for Validation

Compound NameStructural Similarity to TargetRationale for Inclusion
1-phenoxypropan-2-ol Phenoxy and propan-2-ol backboneTo assess binding to the core structure without the carbamate group.[6]
Phenyl N-phenylcarbamate N-phenylcarbamate groupTo test for binding to the key functional group without the specific linker.[7]
Carbofuran A common N-methylcarbamate pesticideTo evaluate cross-reactivity with a widely used carbamate with a different overall structure.[8][9]
Bovine Serum Albumin (BSA) Unrelated proteinA standard blocking agent used to assess non-specific binding to unrelated proteins.
1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate Similar backbone, different carbamate substituentTo test the influence of the N-phenyl group on specificity.[10][11]

The logic behind this selection is to deconstruct the target molecule and test the antibody's binding to its constituent parts and to similar, but not identical, molecules.

Visualizing the Validation Workflow

A clear understanding of the experimental flow is crucial for successful execution. The following diagram illustrates the key stages of our cross-reactivity validation process.

Cross_Reactivity_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Immunoassays cluster_2 Phase 3: Data Analysis & Interpretation Antigen_Preparation Prepare Target Antigen (1-phenoxypropan-2-yl N-phenylcarbamate-carrier conjugate) ELISA Competitive ELISA Antigen_Preparation->ELISA Cross_Reactant_Preparation Prepare Potential Cross-Reactants Cross_Reactant_Preparation->ELISA Western_Blot Western Blot Analysis Cross_Reactant_Preparation->Western_Blot Antibody_Dilution Prepare Serial Dilutions of Test Antibody Antibody_Dilution->ELISA Antibody_Dilution->Western_Blot IC50_Calculation Calculate IC50 Values (for ELISA) ELISA->IC50_Calculation WB_Analysis Analyze Band Specificity (for Western Blot) Western_Blot->WB_Analysis CR_Percentage Determine Cross-Reactivity (%) IC50_Calculation->CR_Percentage Conclusion Draw Conclusion on Antibody Specificity CR_Percentage->Conclusion WB_Analysis->Conclusion

Caption: Workflow for antibody cross-reactivity validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to ensure reproducibility and provide a framework for robust validation.

Competitive ELISA for Quantitative Cross-Reactivity Assessment

Competitive ELISA is a highly sensitive method for quantifying the degree of cross-reactivity.[12][13] In this assay, the test compounds (potential cross-reactants) compete with the immobilized target antigen for binding to the antibody. The more a compound cross-reacts, the less antibody will be available to bind to the plate, resulting in a weaker signal.

Protocol 1: Competitive ELISA

  • Antigen Coating:

    • Dilute the 1-phenoxypropan-2-yl N-phenylcarbamate-carrier protein conjugate to 1-10 µg/mL in coating buffer (0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the target antigen (as a standard) and the potential cross-reactants in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In separate tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 30 minutes at room temperature.

    • Add 100 µL of the antibody/antigen mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.[14]

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Reading:

    • Add 100 µL/well of TMB substrate solution.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of 2 M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis for Competitive ELISA

The data is analyzed by plotting the absorbance against the log of the competitor concentration. The concentration that causes 50% inhibition of the maximal signal (IC50) is determined for the target antigen and each potential cross-reactant.[8]

The percentage of cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100 [15]

Table 2: Hypothetical Competitive ELISA Data

CompoundIC50 (ng/mL)% Cross-Reactivity
1-phenoxypropan-2-yl N-phenylcarbamate 10100%
1-phenoxypropan-2-ol >10,000<0.1%
Phenyl N-phenylcarbamate 5002%
Carbofuran >10,000<0.1%
Bovine Serum Albumin (BSA) >100,000<0.01%
1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate 20000.5%

In this hypothetical example, the antibody demonstrates high specificity for the target antigen with minimal cross-reactivity to the tested compounds.

ELISA_Principle cluster_0 High Specificity (Low Cross-Reactivity) cluster_1 High Cross-Reactivity A1 Immobilized Target Antigen E1 Substrate -> Strong Signal B1 Primary Antibody B1->A1 Binds C1 Cross-Reactant C1->B1 No Binding D1 HRP-Secondary Antibody D1->B1 A2 Immobilized Target Antigen E2 Substrate -> Weak/No Signal B2 Primary Antibody B2->A2 Binding Blocked C2 Cross-Reactant C2->B2 Binds D2 HRP-Secondary Antibody D2->B2

Caption: Principle of Competitive ELISA for cross-reactivity.

Western Blotting for Specificity Confirmation

Western blotting provides a qualitative assessment of antibody specificity by visualizing binding to proteins separated by size.[14] For small molecules like our target, they must first be conjugated to a carrier protein to be resolved by SDS-PAGE.

Protocol 2: Western Blotting

  • Sample Preparation and SDS-PAGE:

    • Conjugate the target antigen and each potential cross-reactant to different carrier proteins (e.g., BSA, Ovalbumin) of varying molecular weights. This is a critical step to ensure that any observed band is due to specific binding and not to the carrier protein itself.

    • Prepare samples by mixing the protein conjugates with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[17]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Interpreting Western Blot Results

A truly specific antibody will produce a strong band only in the lane corresponding to the target antigen-carrier conjugate. Faint or absent bands in the lanes with the cross-reactant-carrier conjugates indicate high specificity. The presence of bands in other lanes would suggest cross-reactivity.

Table 3: Expected Western Blot Results for a Specific Antibody

LaneSampleExpected Result
1Molecular Weight MarkerLadder of bands
21-phenoxypropan-2-yl N-phenylcarbamate-BSA Strong band at the molecular weight of the conjugate
31-phenoxypropan-2-ol-OvalbuminNo band
4Phenyl N-phenylcarbamate-KLHNo band
5Carbofuran-BSANo band
6BSA (unconjugated)No band

Conclusion: Synthesizing the Data for a Confident Assessment

By combining the quantitative data from the competitive ELISA with the qualitative confirmation from the Western blot, a comprehensive picture of the antibody's specificity emerges. A high-quality, specific antibody will exhibit a high percentage of binding to the target antigen in the ELISA and a single, strong band corresponding to the target in the Western blot. Any significant deviation from these expected outcomes warrants further investigation and potential refinement of the antibody.

This rigorous, multi-faceted approach to cross-reactivity validation is not merely a procedural checklist; it is a fundamental component of good scientific practice that underpins the reliability and reproducibility of your research.

References

  • National Center for Biotechnology Information. (2023). Enzyme-Linked Immunosorbent Assay (ELISA). In StatPearls. Retrieved from [Link]

  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies. Retrieved from [Link]

  • Marco, M. P., et al. (1999). Development of Monoclonal Antibody-Based Immunoassays to the N-Methylcarbamate Pesticide Carbofuran. Journal of Agricultural and Food Chemistry, 47(1), 126-134. Retrieved from [Link]

  • Shah, K., & Magzoub, M. (2023). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. PeerJ, 11, e15709. Retrieved from [Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]

  • Pro-Lab Diagnostics. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Synaptic Systems. (n.d.). WB: Antibody pre-Adsorption Protocol. Retrieved from [Link]

  • Kiełbasa, A. M., et al. (2016). Referencing cross-reactivity of detection antibodies for protein array experiments. Scientific data, 3, 160002. Retrieved from [Link]

  • BioChain Institute Inc. (n.d.). ELISA Test Procedures. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Western Blotting Methods. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Retrieved from [Link]

  • Boster Bio. (2022, August 25). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Gatselou, A. D., et al. (2020). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. Foods, 9(1), 84. Retrieved from [Link]

  • Li, Y., et al. (2019). Cross-reactivity of antibodies to organophosphorus pesticides. Journal of the Science of Food and Agriculture, 99(11), 5143-5150. Retrieved from [Link]

  • El-Bennouna, M., et al. (2014). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. International Journal of Research in Chemistry and Environment, 4(2), 1-6. Retrieved from [Link]

  • PubChem. (n.d.). [(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate. Retrieved from [Link]

  • precisionFDA. (n.d.). TERT-BUTYL N-((5S)-5-AMINO-6-OXO-6-(((2S)-1-PHENYLPROPAN-2-YL)AMINO)HEXYL)CARBAMATE. Retrieved from [Link]

  • PubChem. (n.d.). Phenylcarbamate. Retrieved from [Link]

  • Li, H., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Molecules, 27(11), 3567. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Salgado-Lynn, M., et al. (2021). Broadly cross-reactive human antibodies that inhibit genogroup I and II noroviruses. Nature Communications, 12(1), 4385. Retrieved from [Link]

  • Jones, J. D., Hamilton, B. J., & Rigby, W. F. (2017). Brief Report: Anti-Carbamylated Protein Antibodies in Rheumatoid Arthritis Patients Are Reactive With Specific Epitopes of the Human Fibrinogen β-Chain. Arthritis & Rheumatology, 69(7), 1381–1386. Retrieved from [Link]

  • PubChem. (n.d.). phenyl N-benzoyl-N-propan-2-ylcarbamate. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards and Analytical Method Validation for 1-Phenoxypropan-2-yl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-phenoxypropan-2-yl N-phenylcarbamate reference standards. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. We will explore the regulatory landscape, compare the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide detailed, self-validating protocols. The objective is to equip analysts with the expertise to establish the fitness for purpose of their analytical procedures, a cornerstone of pharmaceutical quality control.

The Crucial Role of the Reference Standard

In pharmaceutical analysis, the reference standard is the bedrock upon which the accuracy and reliability of all measurements are built. A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. For a compound like 1-phenoxypropan-2-yl N-phenylcarbamate, which may serve as a characterization standard for a related active pharmaceutical ingredient (API) or be identified as a process impurity, the quality of its reference standard is non-negotiable.

Chemical Structure and Properties:

  • Compound: 1-phenoxypropan-2-yl N-phenylcarbamate

  • Structure: C₁₆H₁₇NO₃

  • Molecular Weight: 271.31 g/mol

  • Class: Carbamate

The validation of an analytical method for this compound is fundamentally tied to the quality of its reference material. The process aims to demonstrate that the chosen analytical procedure is suitable for its intended purpose, a requirement mandated by global regulatory bodies.[1][2]

Regulatory Framework: The 'Why' Behind Validation Parameters

Analytical method validation is not a mere checklist; it is a systematic scientific study to prove a method's reliability. The International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide the foundational framework for this process.[1][2][3][4][5] The upcoming revisions to USP <1225> further emphasize a lifecycle approach, focusing on the "fitness for purpose" of a method's "reportable result" rather than just passing isolated parameter checks.[6][7]

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Data Evaluation Dev Develop Analytical Procedure (e.g., HPLC) Opt Optimize Parameters (Mobile Phase, Flow, etc.) Dev->Opt Iterative Process SST Define System Suitability Test (SST) Criteria Opt->SST Method Finalized Validation Execute Validation Parameters (ICH Q2) SST->Validation Spec Specificity Validation->Spec Lin Linearity & Range Validation->Lin Acc Accuracy Validation->Acc Prec Precision Validation->Prec Robust Robustness Validation->Robust DataEval Compile Validation Report & Assess Fitness for Purpose Spec->DataEval Data Analysis Lin->DataEval Data Analysis Acc->DataEval Data Analysis Prec->DataEval Data Analysis Robust->DataEval Data Analysis

Caption: Workflow for analytical method validation, from development to final report.

Comparative Analysis of Analytical Techniques

The choice of analytical instrumentation is a critical decision driven by the physicochemical properties of the analyte, required sensitivity, and available resources. For carbamates, which are often thermally labile, liquid chromatography is generally preferred over gas chromatography.[8][9]

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of analyte and its fragments.
Specificity Good. Can be compromised by co-eluting impurities with similar UV spectra.Excellent. Highly specific due to monitoring of parent-daughter ion transitions.
Sensitivity Moderate (µg/mL to high ng/mL range).High to Very High (low ng/mL to pg/mL range).
Robustness High. Well-established technology, less prone to matrix effects than MS.Moderate. Can be susceptible to ion suppression or enhancement from the sample matrix.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Ideal Application Assay, purity, and quantification of major components and known impurities at moderate levels.[10]Trace-level impurity quantification, identification of unknown degradants, and analysis in complex biological matrices.[8]

Causality Behind the Choice: For routine quality control and assay of a 1-phenoxypropan-2-yl N-phenylcarbamate reference standard, HPLC-UV is often the most practical and cost-effective choice . Its robustness and simplicity make it ideal for deployment in a standard QC laboratory.[10] LC-MS/MS becomes necessary when trace-level impurities must be quantified or when the standard is being used to spike complex matrices (e.g., biological samples) where high specificity is required to overcome interferences.[8]

Experimental Protocol: Validating an HPLC-UV Method

This section provides a detailed, self-validating protocol for the quantification of 1-phenoxypropan-2-yl N-phenylcarbamate using a reference standard.

Materials and Reagents
  • Reference Standard: 1-phenoxypropan-2-yl N-phenylcarbamate (Purity ≥ 99.5%)

  • HPLC Grade Acetonitrile

  • HPLC Grade Water (e.g., Milli-Q or equivalent)

  • HPLC Grade Methanol (for sample preparation)

Chromatographic System & Conditions

The causal choice here is a reversed-phase C18 column, which is versatile and provides excellent retention for moderately non-polar compounds like carbamates. While specialized carbamate columns exist, a standard L1 packing (C18) is a reliable starting point.[9]

  • Instrument: HPLC with UV/PDA Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (determined from UV scan of the analyte)

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. A typical series might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • QC Samples: Prepare at least three concentration levels (low, medium, high) independently from the calibration standards.

System Suitability Test (SST) - The Self-Validating Check

Before any validation run, the system's fitness must be confirmed. This is a non-negotiable step for trustworthy results.

  • Procedure: Inject the medium concentration working standard (e.g., 25 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Peak Area %RSD (Relative Standard Deviation): ≤ 2.0%

    • Retention Time %RSD: ≤ 1.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

G cluster_0 Decision Factors cluster_1 Method Selection Sensitivity Required Sensitivity? HPLC Choose HPLC-UV Sensitivity->HPLC Moderate Level LCMS Choose LC-MS/MS Sensitivity->LCMS Trace Level (<10 ng/mL) Specificity High Matrix Interference? Specificity->HPLC No Specificity->LCMS Yes Cost Budget/Resource Constraints? Cost->HPLC High Cost->LCMS Low

Caption: Decision tree for selecting an analytical technique.

Executing the Validation

1. Specificity:

  • Procedure: Inject a blank (mobile phase), the reference standard solution, and a sample spiked with known related substances or degradants (if available).

  • Acceptance: The analyte peak should be free from any co-eluting peaks in the blank and spiked samples. Peak purity analysis using a PDA detector should pass.

2. Linearity:

  • Procedure: Inject the prepared calibration standards (1-100 µg/mL) in triplicate.

  • Acceptance: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (% Recovery):

  • Procedure: Prepare a blank sample matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance: The mean recovery should be within 98.0% to 102.0%.

4. Precision (%RSD):

  • Repeatability (Intra-day): Analyze six individual preparations of the analyte at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Data Interpretation: A Comparative Summary

The following table presents example data from a successful validation based on the protocol described above.

Validation ParameterAcceptance CriteriaTypical Performance DataResult
Specificity No interference at analyte tRNo peaks in blank; Peak purity > 99.9%Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 1 - 100 µg/mL1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (Low QC), 100.8% (Mid QC), 101.2% (High QC)Pass
Precision - Repeatability (%RSD) ≤ 2.0%0.85%Pass
Precision - Intermediate (%RSD) ≤ 2.0%1.25%Pass

Conclusion

The validation of an analytical method for a reference standard such as 1-phenoxypropan-2-yl N-phenylcarbamate is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. This guide has demonstrated that while various analytical techniques are available, a well-validated HPLC-UV method offers a robust, reliable, and cost-effective solution for most quality control applications. The key to a successful validation lies not in rigidly following a template, but in understanding the scientific principles behind each parameter and ensuring the entire process is self-validating through diligent system suitability testing. By grounding experimental design in the principles of ICH and USP guidelines, researchers can confidently establish that their analytical procedures are fit for purpose.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia.
  • Chromatographic Analysis of Insecticidal Carbamates. (n.d.). Jo A. Engebretso.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved from [Link]

  • Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. Retrieved from [Link]

  • Effective Analysis of Carbamate Pesticides. (2023). Separation Science. Retrieved from [Link]

  • A Review on Step-by-Step Analytical Method Validation. (2015). IOSR Journal of Pharmacy. Retrieved from [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

  • Carisoprodol Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

Sources

Safety Operating Guide

1-phenoxypropan-2-yl N-phenylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating complex carbamate derivatives as generic organic waste. This is a critical logistical and safety error. 1-phenoxypropan-2-yl N-phenylcarbamate (CAS: 6629-48-7) possesses unique reactivity profiles and toxicological endpoints—specifically, its potential to act as a reversible acetylcholinesterase (AChE) inhibitor and its high toxicity to aquatic environments[1][2].

Proper disposal of this compound is not merely a regulatory checkbox; it is a fundamental pillar of laboratory safety, environmental stewardship, and operational integrity. This guide provides a self-validating, step-by-step operational plan for the safe handling, deactivation, and disposal of 1-phenoxypropan-2-yl N-phenylcarbamate waste.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical behavior of the target molecule. N-aryl carbamates are relatively stable in neutral or slightly acidic conditions, meaning they will persist in the environment if disposed of improperly[3].

Table 1: Physicochemical & Hazard Profile of 1-Phenoxypropan-2-yl N-Phenylcarbamate

Property / AttributeValue / Description
Chemical Name 1-phenoxypropan-2-yl N-phenylcarbamate
CAS Registry Number 6629-48-7[4]
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Structural Class N-aryl carbamate ester
Solubility Insoluble in cold water; soluble in ethanol, ether, and polar organics[5]
Primary Health Hazard Acute toxicity (oral/dermal); potential cholinesterase inhibitor[1][3]
Environmental Hazard High aquatic toxicity; persistent in neutral pH environments[2][3]
EPA Waste Code Unlisted (Evaluate for characteristic toxicity per 40 CFR 261.24)[6]

Operational Safety & Primary Containment

The Environmental Protection Agency (EPA) mandates that hazardous waste determinations be made at the point of generation[6]. To comply with Resource Conservation and Recovery Act (RCRA) standards, your laboratory must implement strict segregation protocols.

  • Container Compatibility: Always use High-Density Polyethylene (HDPE) containers. Causality: Carbamates and their associated organic solvent vehicles can degrade certain low-density plastics over time. HDPE provides excellent chemical resistance to both the organic constituents and any alkaline media used during deactivation[1].

  • Segregation: Never mix carbamate waste with strong acids. Causality: Acidic conditions can lead to the formation of unstable intermediates or, in the presence of other laboratory contaminants (like sulfides or cyanides), catalyze the release of toxic gases[7][8].

  • Spill Response: In the event of a localized spill, do not use water jets . Causality: Water will disperse the hydrophobic powder or liquid into a wider area and potentially contaminate floor drains[2]. Instead, use an inert, non-combustible absorbent material (e.g., diatomaceous earth) to contain liquid mixtures, or carefully sweep solid powders using non-sparking tools to prevent static-induced ignition of residual solvent vapors[1][9].

Disposal Methodologies & Workflows

Depending on your institution's Environmental Health and Radiation Safety (EHRS) capabilities, you will follow one of two pathways: Direct Packaging or Chemical Deactivation .

WasteWorkflow Start Generate 1-phenoxypropan-2-yl N-phenylcarbamate Waste Decision Waste State? Start->Decision Solid Solid / Powder Waste Decision->Solid Solid Liquid Liquid / Solvent Mixture Decision->Liquid Liquid Container HDPE Hazardous Waste Container Solid->Container Segregation Segregate into Compatible Solvents Liquid->Segregation Hydrolysis Alkaline Hydrolysis (1N NaOH, pH > 12) Hydrolysis->Container Segregation->Hydrolysis Optional Deactivation Segregation->Container Direct Disposal Label Label: Toxic, Carbamate Waste Container->Label EHRS EHRS / EPA Compliant Pickup Label->EHRS

Fig 1: Operational workflow for the segregation and disposal of carbamate laboratory waste.
Method A: Direct Packaging (Standard Protocol)

If your facility prohibits in-lab chemical treatment, the waste must be packaged for external incineration.

  • Solid Waste: Place contaminated solids (weighing paper, pipette tips, residual compound) directly into a solid hazardous waste HDPE container[1].

  • Liquid Waste: Collect solvent rinseate in a dedicated, appropriately labeled liquid waste container. Ensure halogenated and non-halogenated solvents are packaged separately to reduce external disposal costs and prevent exothermic cross-reactions[8].

  • Labeling: Affix a yellow hazardous waste tag immediately upon adding the first drop of waste. Label clearly as "Toxic: N-phenylcarbamate derivative"[6].

Method B: Chemical Deactivation via Alkaline Hydrolysis (Advanced Protocol)

For laboratories authorized to perform in-house waste minimization, N-aryl carbamates can be effectively deactivated via base-catalyzed hydrolysis prior to disposal. This process eliminates the cholinesterase-inhibiting properties of the intact carbamate[3].

HydrolysisPathway Carbamate 1-phenoxypropan-2-yl N-phenylcarbamate Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack Hydroxide OH⁻ (Strong Base) Hydroxide->Intermediate Products1 Aniline (Toxic) Intermediate->Products1 Cleavage Products2 1-phenoxypropan-2-ol Intermediate->Products2 Cleavage Products3 Carbonate (CO₃²⁻) Intermediate->Products3 Decarboxylation

Fig 2: Base-catalyzed alkaline hydrolysis pathway of N-phenylcarbamate derivatives.

Step-by-Step Hydrolysis Methodology:

  • Preparation: Conduct all steps inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and splash goggles.

  • Solvent Homogenization: Dissolve the carbamate waste in a water-miscible co-solvent (e.g., ethanol or methanol).

    • Causality: 1-phenoxypropan-2-yl N-phenylcarbamate is highly lipophilic. If you simply add aqueous NaOH, the mixture becomes biphasic, restricting the hydrolysis reaction strictly to the aqueous-organic interface. The co-solvent creates a homogeneous solution, allowing hydroxide ions to freely attack the carbonyl carbon, drastically accelerating degradation[3][5].

  • Alkaline Addition: Slowly add 1.0 M Sodium Hydroxide (NaOH) to the mixture while stirring continuously.

  • Self-Validating Reaction Check: Monitor the pH using universal indicator paper. The pH must remain strictly > 12 . Allow the mixture to stir at room temperature for 4 to 6 hours.

    • Causality & Validation: A drop in pH indicates the active consumption of hydroxide ions during ester cleavage. If the pH drops below 12, add additional NaOH until it stabilizes, which confirms that the hydrolysis reaction has reached completion[3].

  • Final Containment: The resulting mixture now contains aniline, 1-phenoxypropan-2-ol, and sodium carbonate. While no longer an AChE inhibitor, aniline is still toxic. Transfer the degraded mixture to a dedicated aqueous hazardous waste container and label it "Aqueous Waste: Contains Aniline and Alcohols"[10].

Regulatory Compliance & EPA Guidelines

Under sections 3004(d) through (g) of the Resource Conservation and Recovery Act (RCRA), the land disposal of hazardous wastes is strictly prohibited unless the wastes meet specific treatment standards[11].

Because analytical standards for complex, proprietary carbamate derivatives are often difficult to measure, the EPA's Land Disposal Restrictions (LDR) program mandates the use of Best Demonstrated Available Technologies (BDAT) for treating these wastes—primarily high-temperature incineration[11]. Under no circumstances should 1-phenoxypropan-2-yl N-phenylcarbamate be disposed of down the drain or in regular municipal trash[1][6].

References

  • Agilent Technologies : "Carbamate Pesticides Standard - Safety Data Sheet". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) : "Guidelines for the Disposal of Small Quantities of Unused Pesticides". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) : "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes". Available at:[Link]

  • National Institutes of Health (NIH) / PubChem : "Ethyl N-phenylcarbamate | CID 7591". Available at:[Link]

  • University of Pennsylvania EHRS : "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". Available at: [Link]

Sources

Personal protective equipment for handling 1-phenoxypropan-2-yl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-Phenoxypropan-2-yl N-phenylcarbamate

Executive Summary

Handling complex synthetic intermediates such as 1-phenoxypropan-2-yl N-phenylcarbamate (CAS: 6629-48-7) requires a rigorous, causally-driven approach to laboratory safety. As a carbamate ester derivative, this compound presents specific toxicological risks, primarily through its potential to act as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE)[1]. For researchers and drug development professionals, standard baseline PPE is insufficient. This guide provides an authoritative, step-by-step operational and disposal framework designed to mitigate exposure risks through self-validating safety systems.

Section 1: Mechanistic Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1-Phenoxypropan-2-yl N-phenylcarbamate consists of a carbamate core flanked by a lipophilic phenoxypropanol moiety and a phenyl ring.

The Causality of Risk:

  • Dermal Penetration: The dual aromatic rings and the alkyl chain significantly increase the compound's partition coefficient (lipophilicity). This allows the molecule to easily bypass the aqueous barrier of the epidermis and absorb directly into systemic circulation[2].

  • Neurotoxicity Mechanism: Once in the bloodstream, N-phenylcarbamates can bind to the active site of acetylcholinesterase, carbamylating the serine hydroxyl group. This prevents the breakdown of the neurotransmitter acetylcholine, leading to cholinergic overstimulation (manifesting as muscle weakness, salivation, and potentially respiratory depression).

G A 1-Phenoxypropan-2-yl N-phenylcarbamate B Dermal / Inhalation Absorption A->B C Systemic Circulation B->C D Acetylcholinesterase (AChE) Active Site Binding C->D E Carbamylation of Serine Hydroxyl D->E F Accumulation of Acetylcholine E->F G Cholinergic Overstimulation (Toxicity) F->G

Mechanism of AChE inhibition and cholinergic toxicity by N-phenylcarbamates.

Section 2: Personal Protective Equipment (PPE) Matrix

Because of the high dermal absorption potential and the severe consequences of inhalation of aerosolized particulates, PPE selection must be quantitative and material-specific[3]. Standard latex gloves offer zero protection against lipophilic organic esters.

Table 1: Quantitative PPE Specifications and Material Compatibility

PPE CategorySpecification / StandardRecommended MaterialQuantitative MetricCausality for Selection
Hand Protection EN 374 / ASTM F739Nitrile (Double-gloved) or Viton™Breakthrough time > 480 minsPrevents permeation of lipophilic carbamate esters; double-gloving allows rapid shedding if contaminated.
Eye Protection ANSI Z87.1 / EN 166Indirect-vented chemical goggles100% droplet exclusionCarbamates cause severe ocular irritation and rapid absorption through mucous membranes[4].
Respiratory NIOSH / EN 149N95, P100, or PAPR≥ 99.97% particulate filtrationPrevents inhalation of aerosolized solid particulates during weighing, protecting vascular pulmonary tissue.
Body Protection OSHA 29 CFR 1910.132Tyvek® sleeves / Flame-resistant lab coatN/AEliminates exposed skin on forearms, a common site for accidental dust settling.

Section 3: Operational Workflow & Handling Protocol

Every step in the handling process must be a self-validating system —meaning the procedure itself contains built-in checks to confirm safety before proceeding to the next step.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Environmental Validation: Turn on the chemical fume hood. Self-Validation Check: Tape a small Kimwipe to the bottom of the sash. If it pulls inward steadily, the negative pressure is sufficient (target face velocity: 80-100 fpm).

  • Static Elimination: Carbamate powders can hold static charges, leading to aerosolization when a spatula is introduced. Use an anti-static gun (Zerostat) on the weighing boat and the exterior of the chemical container before opening.

  • PPE Donning Sequence: Put on the lab coat, followed by the N95/P100 respirator, safety goggles, and finally, two pairs of nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to create a seamless barrier.

  • Handling: Open the container only inside the validated fume hood. Use a grounded, stainless-steel spatula for transfer. Do not use plastic spatulas, which generate static electricity.

  • Post-Transfer Securing: Cap the primary container immediately after use. Wipe the exterior of the closed container with a Kimwipe dampened with 70% ethanol or a dilute alkaline solution before removing it from the hood.

Workflow Step1 Risk Assessment & PPE Donning Step2 Fume Hood Setup (Airflow >100 fpm) Step1->Step2 Step3 Weighing & Transfer (Anti-static tools) Step2->Step3 Step4 Base-Catalyzed Decontamination Step3->Step4 Step5 Waste Segregation (EPA K-code equivalents) Step4->Step5

Step-by-step operational and disposal workflow for carbamate handling.

Section 4: Decontamination and Disposal Plan

Carbamate pesticides and their derivatives are highly toxic to aquatic life and persist in the environment if not properly neutralized[5]. They are susceptible to base-catalyzed hydrolysis, which cleaves the ester bond, yielding less neurotoxic byproducts (a phenol, an amine, and a carbonate)[2].

Step-by-Step Methodology: Spill Cleanup and Disposal

  • Immediate Containment (Small Spills): If a spill occurs inside the hood, do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with absorbent paper towels.

  • Chemical Neutralization: Carefully pour a 5% Sodium Carbonate ( Na2​CO3​ ) or 1M Sodium Hydroxide ( NaOH ) solution over the paper towels. Causality: The alkaline environment accelerates the hydrolysis of the carbamate linkage, neutralizing its ability to inhibit AChE. Allow it to sit for 15 minutes.

  • Collection: Using your outer gloved hands, gather the dampened paper towels and place them into a heavy-duty, sealable hazardous waste bag.

  • Waste Segregation: Do not mix carbamate waste with general organic waste. Place the sealed bag into a dedicated, rigid secondary container labeled explicitly for "Toxic Carbamate Waste" (aligning with EPA guidelines for pesticide disposal)[6].

  • Glove Doffing: Remove the outer gloves inside the fume hood by pinching the wrist and pulling them inside out. Dispose of them in the carbamate waste bin. Wash your inner gloved hands with soap and water before removing the inner gloves, then wash your bare hands thoroughly.

References

  • World Health Organization (WHO). "Environmental Health Criteria 64: CARBAMATE PESTICIDES: A GENERAL INTRODUCTION." IRIS. Available at: [Link]

  • International Agency for Research on Cancer (IARC). "Proximphan (T3D1004) - Exposome-Explorer." IARC. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA NEPIS. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review." PMC. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.